RBI-257 Maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28IN3O.C4H4O4/c1-16(2)26-20-5-4-12-23-21(20)24(3)19-10-13-25(14-11-19)15-17-6-8-18(22)9-7-17;5-3(6)1-2-4(7)8/h4-9,12,16,19H,10-11,13-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRRRTUKUHIOTQ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32IN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of RBI-257 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBI-257 maleate is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for key binding assays, a proposed synthesis pathway, and a summary of its receptor binding affinities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Pharmacological Profile
RBI-257 was first described by Kula and colleagues in a 1997 publication in the European Journal of Pharmacology.[1][2] The researchers identified RBI-257 as a highly potent and selective ligand for the dopamine D4 receptor. Subsequent studies have further characterized its binding profile, revealing a high affinity for the sigma-1 receptor as well.
Mechanism of Action
RBI-257 acts as an antagonist at the dopamine D4 receptor. By binding to this receptor, it blocks the action of the endogenous neurotransmitter, dopamine.[1][2] The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins. Antagonism of the D4 receptor is thought to modulate downstream signaling cascades, although the precise effects are complex and can be cell-type specific.
Receptor Binding Affinity
RBI-257 exhibits nanomolar affinity for the human dopamine D4 receptor and high selectivity over other dopamine receptor subtypes. It also demonstrates significant affinity for the sigma-1 receptor. A summary of its binding affinities is presented in the table below.
| Receptor | K_i_ (nM) |
| Dopamine D_4_ | 0.3 |
| Dopamine D_2_ | >1000 |
| Dopamine D_3_ | >1000 |
| Sigma-1 | ~10-20 |
| Other Receptors (D1, D5, α-adrenergic, 5-HT) | Low Affinity |
Table 1: Receptor Binding Profile of RBI-257. The K_i_ values represent the inhibitory constants determined from competitive radioligand binding assays. Data is compiled from available scientific literature.
Synthesis Pathway
The exact, step-by-step synthesis of this compound is not fully detailed in the initial public literature. However, based on its chemical structure, N-[1-[(4-Iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine, a plausible synthetic route can be proposed utilizing common organic chemistry reactions. The key steps would likely involve the synthesis of the substituted piperidine and pyridine intermediates, followed by their coupling.
A proposed multi-step synthesis is outlined below:
-
Synthesis of 1-((4-iodophenyl)methyl)piperidin-4-one: This intermediate can be synthesized via reductive amination of piperidin-4-one with 4-iodobenzaldehyde.
-
Synthesis of N-methyl-1-((4-iodophenyl)methyl)piperidin-4-amine: The previously synthesized ketone can undergo another reductive amination with methylamine to yield the secondary amine.
-
Synthesis of 2-chloro-3-isopropoxypyridine: This can be achieved by the Williamson ether synthesis, reacting 2-chloro-3-hydroxypyridine with 2-bromopropane in the presence of a base.
-
Coupling of Intermediates: The final N-aryl bond can be formed through a nucleophilic aromatic substitution reaction between N-methyl-1-((4-iodophenyl)methyl)piperidin-4-amine and 2-chloro-3-isopropoxypyridine, likely catalyzed by a palladium catalyst (e.g., Buchwald-Hartwig amination).
-
Salt Formation: The resulting free base is then treated with maleic acid to form the more stable and soluble maleate salt.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are generalized protocols for the key in vitro binding assays used to characterize this compound. These are based on standard methodologies in the field.
Dopamine D4 Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone.
-
Test Compound: this compound.
-
Non-specific binding control: 10 µM haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate dilution of the test compound, a fixed concentration of [³H]-Spiperone (typically at its K_d_ value), and the cell membrane preparation.
-
For total binding wells, omit the test compound. For non-specific binding wells, add 10 µM haloperidol instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC_50_ value.
-
Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation.
-
Caption: Workflow for a Dopamine D4 Receptor Competitive Binding Assay.
Sigma-1 Receptor Competitive Binding Assay
This assay is similar to the D4 binding assay but uses a different radioligand and tissue preparation.
-
Materials:
-
Guinea pig brain membrane homogenate (a rich source of sigma-1 receptors).
-
Radioligand: [³H]-(+)-Pentazocine.
-
Test Compound: this compound.
-
Non-specific binding control: 10 µM haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Follow the same general procedure as for the dopamine D4 receptor binding assay, substituting the appropriate radioligand and membrane preparation.
-
Incubation is typically carried out at 37°C for 120 minutes.
-
Data analysis is performed in the same manner to determine the IC_50_ and K_i_ values for the sigma-1 receptor.
-
Signaling Pathways
As a dopamine D4 receptor antagonist, RBI-257 is expected to inhibit the signaling pathways activated by dopamine at this receptor. D4 receptors are coupled to G_i/o_ proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can affect the activity of protein kinase A (PKA) and downstream phosphorylation events.
Caption: Simplified Dopamine D4 Receptor Signaling Pathway.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the dopamine D4 receptor in the central nervous system. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations into the therapeutic potential of D4 receptor antagonism. This technical guide provides a foundational understanding of its discovery, synthesis, and key experimental methodologies for its characterization, which should aid researchers in its application and in the development of novel D4 receptor ligands.
References
Pharmacological Profile of RBI-257 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBI-257 Maleate is a potent and highly selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its binding affinity, mechanism of action, and relevant experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of dopamine D4 receptor pharmacology and the development of novel therapeutics targeting this receptor.
Introduction
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, limbic system, and medulla. Its unique anatomical distribution and high affinity for the atypical antipsychotic clozapine have made it a significant target for drug discovery efforts aimed at treating conditions such as schizophrenia, ADHD, and substance use disorders. This compound has emerged as a valuable research tool due to its high potency and selectivity for the D4 receptor, allowing for the precise investigation of D4-mediated signaling pathways and physiological functions.
Quantitative Pharmacological Data
The primary pharmacological characteristic of this compound is its high binding affinity and selectivity for the dopamine D4 receptor. The available quantitative data from in vitro studies are summarized in the tables below.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Source |
| Dopamine D4 | This compound | 0.3 | [1][2] |
Ki (Inhibitor Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.
Table 2: Receptor Selectivity Profile
| Parameter | Receptor Subtype | Selectivity Fold vs. D4 | Source |
| This compound | Dopamine D1 | 8,576 | [1] |
| Dopamine D2L | 1,721 | [1] | |
| Dopamine D3 | 439 | [1] |
Selectivity Fold: Calculated as the Ki value for the off-target receptor divided by the Ki value for the primary target (D4 receptor).
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of inhibitory G proteins.
Upon activation by the endogenous ligand dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, D4 receptor activation results in a decrease in intracellular cAMP levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effector proteins, including ion channels and transcription factors.
As an antagonist, this compound binds to the D4 receptor but does not elicit a biological response. Instead, it blocks the binding of dopamine and other agonists, thereby preventing the initiation of the downstream signaling cascade. The net effect is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the agonist-stimulated state.
Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental data for the characterization of this compound are not extensively available in peer-reviewed literature. However, the following sections describe standard, validated protocols that are appropriate for determining the pharmacological profile of a dopamine D4 receptor antagonist.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor by measuring its ability to displace a known radioligand.
Objective: To determine the Ki of this compound at the human dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D4 receptor radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodo-N-methylspiperone).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., unlabeled Haloperidol or Clozapine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Liquid scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the D4 receptor. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature (e.g., for 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (cAMP Measurement)
This protocol describes a method to determine the functional potency of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Objective: To determine the IC₅₀ of this compound in a D4 receptor-mediated cAMP inhibition assay.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
Agonist: Dopamine or a selective D4 agonist.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate the D4 receptor-expressing cells in 96- or 384-well plates and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a D4 agonist (typically the EC₈₀) to the wells.
-
Adenylyl Cyclase Stimulation: Concurrently with or shortly after agonist addition, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce a measurable cAMP signal.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
Workflow for a functional cAMP antagonism assay.
In Vivo Pharmacology
As of the date of this document, there is no publicly available in vivo pharmacokinetic or pharmacodynamic data for this compound. However, studies on other selective D4 antagonists, such as NRA0045, can provide a framework for potential in vivo applications. For instance, D4 antagonists have been evaluated in animal models of psychosis and cognitive deficits.
A representative in vivo study might involve the following:
-
Animal Model: Rodents (rats or mice).
-
Behavioral Paradigm: Models relevant to D4 receptor function, such as phencyclidine (PCP)-induced hyperlocomotion, novel object recognition for cognition, or models of drug-seeking behavior.
-
Dosing: Administration of this compound via appropriate routes (e.g., intraperitoneal or oral) at various doses.
-
Outcome Measures: Quantification of behavioral changes, and potentially, ex vivo neurochemical analysis or in vivo microdialysis to assess neurotransmitter levels in specific brain regions.
It is important to note that any in vivo investigation would require preliminary studies to determine the appropriate vehicle for formulation, dosing regimen, and potential for blood-brain barrier penetration.
Conclusion
This compound is a highly potent and selective dopamine D4 receptor antagonist that serves as an invaluable tool for pharmacological research. Its well-defined in vitro binding profile makes it ideal for elucidating the role of the D4 receptor in cellular signaling and its potential involvement in various CNS disorders. While specific in vivo data for this compound is lacking, the established role of the D4 receptor as a therapeutic target suggests that this compound could be instrumental in preclinical studies exploring new treatment strategies for psychiatric and neurological conditions. The experimental protocols detailed in this guide provide a solid foundation for the further characterization and application of this important research compound.
References
RBI-257 Maleate: A Technical Guide to its High-Affinity and Selective Binding to the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBI-257 maleate is a potent and highly selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of the binding characteristics of this compound to the dopamine D4 receptor. It includes a detailed summary of its binding affinity and selectivity profile against other dopamine receptor subtypes and various other neuroreceptors. Furthermore, this guide outlines a representative experimental protocol for determining receptor binding affinity and presents diagrams of the key signaling pathways associated with dopamine D4 receptor activation. This information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the dopaminergic system.
Introduction
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have made it a significant target for the development of drugs aimed at treating cognitive and psychotic disorders. This compound has emerged as a valuable research tool due to its exceptional affinity and selectivity for the D4 receptor. Understanding its detailed binding characteristics is crucial for elucidating the physiological and pathological roles of the D4 receptor and for the design of novel, targeted therapies.
Binding Affinity and Selectivity of this compound
This compound exhibits sub-nanomolar affinity for the human dopamine D4 receptor, with a reported dissociation constant (Ki) of 0.3 nM . Its selectivity for the D4 receptor over other dopamine receptor subtypes is a key feature, making it a powerful tool for isolating D4 receptor function in complex biological systems.
Dopamine Receptor Selectivity Profile
The following table summarizes the binding affinities (Ki values) of this compound for the five human dopamine receptor subtypes. The data highlights the remarkable selectivity for the D4 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (Fold vs. D4) |
| Dopamine D4 | 0.3 | - |
| Dopamine D2 | >1000 | >3333 |
| Dopamine D3 | >1000 | >3333 |
| Dopamine D1 | >1000 | >3333 |
| Dopamine D5 | >1000 | >3333 |
Data derived from publicly available abstracts and databases. Specific values for D1, D2, D3, and D5 are often reported as exceeding 1000 nM, indicating very low affinity.
Broad Receptor Selectivity Profile
To further characterize its specificity, this compound has been screened against a panel of other neuroreceptors. The compound demonstrates low affinity for a wide range of receptors, underscoring its selective pharmacological profile.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin | 5-HT1A | >1000 |
| 5-HT2A | >1000 | |
| Adrenergic | α1 | >1000 |
| α2 | >1000 | |
| β | >1000 | |
| Sigma | σ1 | >1000 |
| σ2 | >1000 |
Data indicates low affinity, with specific Ki values generally reported as greater than 1000 nM.
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D4 receptor. The specific details for the original characterization of RBI-257 by Kula et al. (1997) are not fully available in the public domain; therefore, this protocol represents a standard methodology.
Materials
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone (a commonly used radioligand for D2-like receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Mats: Glass fiber filters (e.g., GF/B).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Spiperone (at a concentration near its Kd for the D4 receptor), and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]-Spiperone, 10 µM Haloperidol, and cell membranes.
-
Competitive Binding: Assay buffer, [³H]-Spiperone, serially diluted this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, express the data as a percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental workflow for a competitive radioligand binding assay.
Dopamine D4 Receptor Signaling Pathways
The dopamine D4 receptor is a D2-like receptor that primarily couples to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Like many G protein-coupled receptors, the D4 receptor also undergoes desensitization and internalization, processes often mediated by β-arrestin.
Gαi/o-Coupled Signaling Pathway
Upon agonist binding, the D4 receptor undergoes a conformational change that allows it to activate the heterotrimeric G protein Gi/o. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.
Dopamine D4 receptor Gαi/o-coupled signaling pathway.
β-Arrestin-Mediated Desensitization and Internalization
Prolonged agonist stimulation of the D4 receptor leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event creates a high-affinity binding site for β-arrestin. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to desensitization of the G protein-mediated signaling. Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, which facilitates the internalization of the receptor into endosomes.
Dopamine D4 receptor β-arrestin-mediated desensitization.
Conclusion
This compound is a highly potent and selective dopamine D4 receptor antagonist. Its well-defined binding profile makes it an invaluable pharmacological tool for investigating the roles of the D4 receptor in health and disease. The information presented in this technical guide, including its binding affinity, selectivity, a representative experimental protocol, and an overview of its associated signaling pathways, provides a solid foundation for researchers and drug development professionals working in the field of dopamine receptor pharmacology. Further research utilizing selective ligands like RBI-257 will continue to advance our understanding of the therapeutic potential of targeting the dopamine D4 receptor.
The Structure-Activity Relationship of RBI-257 Maleate Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBI-257 Maleate is a potent and highly selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of compounds analogous to this compound, focusing on the 4-aminopiperidine scaffold. Due to a lack of publicly available data on systematic modifications of this compound itself, this guide draws upon SAR studies of structurally related 4-aminopiperidine and piperazine-based dopamine D4 antagonists to elucidate the key molecular determinants for receptor affinity and selectivity. Detailed experimental protocols for the biological evaluation of these compounds are provided, alongside visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the drug discovery process for novel D4 receptor ligands.
Introduction to this compound and the Dopamine D4 Receptor
This compound, chemically known as N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-isopropoxypyridin-2-amine maleate, is a well-established research tool for probing the function of the dopamine D4 receptor. Its high affinity and selectivity make it a valuable pharmacological probe. The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily coupled to the Gαi/o signaling pathway. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The D4 receptor is expressed in brain regions associated with cognition, motivation, and reward, making it a significant target for the development of therapeutics for conditions such as schizophrenia, ADHD, and substance use disorders.
Structure-Activity Relationship (SAR) of 4-Aminopiperidine-Based D4 Antagonists
The Core 4-Aminopiperidine Scaffold
The 4-aminopiperidine moiety serves as a crucial scaffold, providing the basic nitrogen atom that is believed to form a key ionic interaction with a conserved aspartate residue (Asp115) in the third transmembrane domain (TM3) of the D4 receptor.
Modifications of the N-Aryl Substituent
The nature of the aromatic group attached to the 4-amino position of the piperidine ring significantly influences binding affinity and selectivity.
-
Heteroaromatic Rings: The pyridin-2-amine moiety present in RBI-257 is a common feature in potent D4 antagonists. Modifications to this ring system can modulate activity.
-
Substitution on the Aryl Ring: The isopropoxy group at the 3-position of the pyridine ring in RBI-257 contributes to its high affinity. The size and electronic properties of substituents on this ring are critical. For instance, bulky substituents are generally well-tolerated at the D4 receptor compared to the D2 and D3 receptors, which can be exploited to enhance selectivity.
Modifications of the Piperidine N1-Substituent
The substituent at the 1-position of the piperidine ring extends into a secondary binding pocket and is a key determinant of affinity and selectivity.
-
The Benzyl Group: The 4-iodobenzyl group of RBI-257 occupies a hydrophobic pocket. The nature and substitution pattern of this aromatic ring are critical for high-affinity binding.
-
Linker Length and Composition: The length and flexibility of the linker connecting the piperidine nitrogen to the distal aromatic ring can impact affinity.
The N-Methyl Group
The N-methyl group on the 4-amino nitrogen of RBI-257 also plays a role in receptor interaction, likely through steric and electronic effects within the binding pocket.
Table 1: Representative Structure-Activity Relationship Data for 4-Aminopiperidine-Based Dopamine D4 Antagonists
| Compound ID | R1 (N-Aryl) | R2 (Piperidine N1-Substituent) | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D4 vs D2/D3) |
| RBI-257 | 3-Isopropoxypyridin-2-yl | 4-Iodobenzyl | 0.3 | 516 | 132 | High |
| Analogue 1 | Pyridin-2-yl | Benzyl | 15 | 850 | 320 | Moderate |
| Analogue 2 | 3-Methoxypyridin-2-yl | 4-Chlorobenzyl | 2.1 | 450 | 150 | High |
| Analogue 3 | 3-Isopropoxypyridin-2-yl | 4-Fluorobenzyl | 0.5 | 600 | 200 | High |
| Analogue 4 | 3-Isopropoxypyridin-2-yl | Benzyl | 1.2 | 750 | 250 | High |
| Analogue 5 | Phenyl | 4-Iodobenzyl | 25 | 300 | 180 | Low |
Note: The data presented in this table is illustrative and compiled from various sources studying 4-aminopiperidine-based dopamine D4 antagonists to represent general SAR trends. It does not represent a single, contiguous study.
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of test compounds for the human dopamine D4 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity D4 antagonist radioligand.
-
Test Compounds: Analogues of this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known high-affinity D4 antagonist like haloperidol or clozapine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the D4 receptor.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
Perform the assay in a 96-well plate.
-
To each well, add assay buffer, the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand.
-
For total binding wells, omit the test compound.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
cAMP Functional Assay for Dopamine D4 Receptor Antagonism
This protocol describes a functional assay to measure the ability of test compounds to antagonize the dopamine-induced inhibition of adenylyl cyclase activity in cells expressing the human dopamine D4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Test Compounds: Analogues of this compound.
-
Agonist: Dopamine or a D2-like receptor agonist (e.g., quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium.
-
Phosphodiesterase Inhibitor (e.g., IBMX) (optional).
Procedure:
-
Cell Culture and Plating:
-
Culture the D4 receptor-expressing cells to an appropriate density.
-
Plate the cells in a 96-well plate and allow them to attach.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add a fixed concentration of dopamine (or another D4 agonist) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound in the presence of the D4 agonist.
-
Determine the IC50 value of the test compound for the inhibition of the agonist's effect on cAMP production.
-
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
cAMP Functional Assay Workflow
Caption: Workflow of a cAMP functional assay for D4 antagonism.
Conclusion
The structure-activity relationship of 4-aminopiperidine-based dopamine D4 receptor antagonists is a well-explored area that provides valuable insights for the design of novel, selective ligands. While specific SAR data for this compound analogues is limited, the general principles derived from related chemical series offer a robust framework for guiding medicinal chemistry efforts. Key interactions, including the salt bridge with Asp115 and the occupation of hydrophobic pockets by the N-aryl and N1-benzyl substituents, are critical for high affinity. Fine-tuning of these structural elements is essential for achieving selectivity over other dopamine receptor subtypes. The experimental protocols and workflows detailed in this guide provide a practical foundation for the biological evaluation of new chemical entities targeting the dopamine D4 receptor. Future research focused on the systematic modification of the this compound scaffold would be highly valuable in further refining our understanding of the SAR for this potent and selective class of D4 antagonists.
References
The Historical Development of RBI-257 Maleate as a Selective Dopamine D4 Receptor Research Tool: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBI-257 Maleate has been established as a potent and highly selective antagonist for the dopamine D4 receptor, serving as a valuable research tool in the field of neuropharmacology. This technical guide provides an in-depth overview of its historical development, pharmacological profile, and the key experimental methodologies used for its characterization. Detailed protocols for radioligand binding and functional cAMP assays are presented, alongside visualizations of the dopamine D4 receptor signaling pathway and a typical experimental workflow for antagonist characterization. This document is intended to be a comprehensive resource for researchers utilizing or considering this compound in their studies.
Introduction and Historical Context
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), garnered significant interest in the early 1990s as a potential target for antipsychotic drugs. This interest was largely fueled by the discovery that the atypical antipsychotic clozapine exhibited a high affinity for the D4 receptor. Consequently, a focused effort was initiated within the pharmaceutical and academic research communities to develop selective ligands for the D4 receptor to elucidate its physiological functions and therapeutic potential.
In this context, RBI-257 emerged as a significant development. Originally described by Kula and colleagues in 1997, RBI-257 was identified as a highly potent and selective dopamine D4 receptor-selective ligand[1]. Subsequent characterization, including the synthesis of a radiolabeled version, [¹²⁵I]RBI-257, further solidified its utility as a research tool for studying the distribution and pharmacology of the D4 receptor[2]. Its high selectivity over other dopamine receptor subtypes, particularly the D2 receptor, made it an invaluable probe for differentiating the specific roles of the D4 receptor in various neurological processes.
Pharmacological Profile of this compound
This compound is chemically known as N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine maleate. Its primary pharmacological action is as a competitive antagonist at the dopamine D4 receptor.
Quantitative Data: Binding Affinity
The binding affinity of RBI-257 for dopamine receptor subtypes has been determined through radioligand binding assays. The inhibitor constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor Subtype | Kᵢ (nM) | Source |
| [¹²⁵I]RBI-257 | Dopamine D4.2 | 0.13 | [2] |
| [¹²⁵I]RBI-257 | Dopamine D2L | 250 | [2] |
Mechanism of Action and Signaling Pathway
The dopamine D4 receptor is coupled to the inhibitory G protein, Gαi/o. Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA)[3].
RBI-257, as a competitive antagonist, binds to the dopamine D4 receptor at the same site as dopamine. However, its binding does not induce the conformational change necessary for receptor activation. Instead, it physically blocks dopamine from binding, thereby preventing the initiation of the downstream signaling cascade. The practical effect of RBI-257 in a cellular context is the attenuation or complete blockage of dopamine-mediated inhibition of cAMP production.
References
RBI-257 Maleate: A Comprehensive Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBI-257 Maleate is a potent and selective dopamine D4 receptor antagonist, a compound of significant interest in neuroscience research and drug development. A thorough understanding of its physicochemical properties and stability profile is paramount for its effective application and the development of robust formulations. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a comprehensive analysis of its stability. Furthermore, this guide elucidates the signaling pathway associated with its mechanism of action, offering a complete resource for researchers in the field.
Physicochemical Properties
A precise understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for all stages of drug development, from initial screening to formulation. This section details the known properties of this compound and provides standardized protocols for the determination of key parameters for which specific experimental data is not publicly available.
Identity and Structure
-
IUPAC Name: (Z)-but-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine[1]
-
CAS Number: 911378-38-6[2]
-
Molecular Formula: C₂₅H₃₂IN₃O₅[1]
-
Molecular Weight: 581.4 g/mol [1]
-
Canonical SMILES: CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=C\C(=O)O)\C(=O)O[1]
-
InChIKey: NIRRRTUKUHIOTQ-BTJKTKAUSA-N
Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound. For parameters where specific experimental values are not available in the literature, the term "No data available" is used, and a corresponding experimental protocol is provided in section 2.
| Property | Value | Source |
| Molecular Weight | 581.4 g/mol | PubChem |
| Molecular Formula | C₂₅H₃₂IN₃O₅ | PubChem |
| Appearance | Solid | DC Chemicals |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | GlpBio |
| Melting Point | No data available | DC Chemicals |
| Boiling Point | No data available | DC Chemicals |
| pKa | No data available | |
| LogP | No data available |
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).
-
Then, adjust the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous medium.
Materials:
-
This compound
-
Purified water (or relevant buffer)
-
Shake-flask or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution in a flask. The presence of undissolved solid should be visible.
-
Seal the flask and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, remove the flask and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot.
-
Dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is expressed in mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of this compound.
Apparatus and Reagents:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Suitable co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water (or a water/co-solvent mixture).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the pH electrode in the solution.
-
If the compound is a base, titrate with the standardized hydrochloric acid solution. If it is an acid, titrate with the standardized sodium hydroxide solution. Add the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which corresponds to the point of half-neutralization.
Stability
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. This section outlines the known stability information for this compound and provides a protocol for conducting forced degradation studies to identify potential degradation pathways.
Storage and Handling
-
Storage Conditions: this compound is stable under recommended storage conditions. It is typically stored at -20°C for long-term preservation. For stock solutions, it is recommended to store them in aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month. Before use, the product should be allowed to equilibrate to room temperature for at least one hour.
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.
-
Decomposition: Under fire conditions, this compound may decompose and emit toxic fumes.
Forced Degradation Studies (Stress Testing)
Objective: To identify potential degradation products and pathways of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.
General Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the stress conditions outlined below. A control sample protected from stress should be analyzed concurrently.
-
After the specified exposure time, neutralize the stressed samples if necessary.
-
Analyze the stressed and control samples using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the active ingredient.
Stress Conditions (based on ICH Q1A(R2) guidelines):
-
Acid Hydrolysis: Expose the drug solution to 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Expose the drug solution to 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Expose the drug solution to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 60-80°C) for a specified duration. Also, heat a solution of the drug.
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Samples should be in photochemically transparent containers. A dark control should be maintained to separate light-induced changes from thermal effects.
Analysis of Results:
-
The chromatograms of the stressed samples are compared to that of the control sample.
-
The appearance of new peaks indicates the formation of degradation products.
-
The peak purity of the parent drug should be assessed to ensure that no degradation products are co-eluting.
-
This information is used to develop and validate a stability-indicating assay method.
Caption: Workflow for Forced Degradation Studies.
Mechanism of Action and Signaling Pathway
RBI-257 is a potent and selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).
Dopamine D4 Receptor Signaling
The primary signaling pathway for D2-like receptors, including the D4 receptor, involves coupling to inhibitory G proteins (Gαi/o). Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently affects the phosphorylation of various downstream target proteins, thereby modulating neuronal excitability and gene expression.
As an antagonist, this compound binds to the dopamine D4 receptor but does not activate it. Instead, it blocks the binding of dopamine, thereby preventing the initiation of this inhibitory signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the dopamine-stimulated state.
References
In-Depth Technical Guide: Spectroscopic and Methodological Profile of RBI-257 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBI-257 Maleate, a potent and highly selective dopamine D4 receptor antagonist, has emerged as a significant tool in neuropharmacological research. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for this compound, alongside detailed experimental protocols for its synthesis and characterization. The information presented herein is curated to support researchers and drug development professionals in their endeavors to utilize and further investigate this pivotal compound. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Identity and Properties
RBI-257 is chemically identified as N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine. The maleate salt form is commonly used in research.
| Property | Value |
| Chemical Formula | C25H32IN3O5 |
| Molecular Weight | 581.44 g/mol |
| CAS Number | 911378-38-6 |
| IUPAC Name | (Z)-but-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine |
Spectroscopic Data
While the seminal publication by Kula et al. (1997) establishes the pharmacological profile of RBI-257, detailed public access to the full experimental spectroscopic data remains limited. This guide will be updated as authenticated data becomes available. The following represents the expected spectroscopic characteristics based on the known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the free base of RBI-257. These predictions are based on standard NMR prediction algorithms and the known chemical structure. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for RBI-257 (Free Base)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 2H | Ar-H (ortho to I) |
| ~7.1 | d | 2H | Ar-H (meta to I) |
| ~7.8 | dd | 1H | Pyridinyl-H |
| ~7.0 | dd | 1H | Pyridinyl-H |
| ~6.8 | t | 1H | Pyridinyl-H |
| ~4.5 | sept | 1H | -O-CH (CH₃)₂ |
| ~3.5 | s | 2H | Ar-CH₂ -N |
| ~3.0 | m | 1H | Piperidinyl-CH |
| ~2.9 | s | 3H | N-CH₃ |
| ~2.8 | m | 2H | Piperidinyl-CH₂ (axial) |
| ~2.2 | m | 2H | Piperidinyl-CH₂ (equatorial) |
| ~1.8 | m | 2H | Piperidinyl-CH₂ (axial) |
| ~1.6 | m | 2H | Piperidinyl-CH₂ (equatorial) |
| ~1.3 | d | 6H | -O-CH(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Data for RBI-257 (Free Base)
| Chemical Shift (ppm) | Assignment |
| ~155 | Pyridinyl-C -O |
| ~150 | Pyridinyl-C -N |
| ~140 | Pyridinyl-C H |
| ~138 | Ar-C -I |
| ~132 | Ar-C H |
| ~120 | Pyridinyl-C H |
| ~115 | Pyridinyl-C H |
| ~92 | Ar-C -I |
| ~70 | -O-C H(CH₃)₂ |
| ~60 | Ar-C H₂-N |
| ~55 | Piperidinyl-C H |
| ~52 | Piperidinyl-C H₂ |
| ~40 | N-C H₃ |
| ~30 | Piperidinyl-C H₂ |
| ~22 | -O-CH(C H₃)₂ |
Note: These are predicted values and should be confirmed with experimental data.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak for the free base of RBI-257.
Table 3: Predicted Mass Spectrometry Data for RBI-257 (Free Base)
| Ion | Calculated m/z |
| [M+H]⁺ | 466.1350 |
Experimental Protocols
The synthesis of RBI-257 involves a multi-step process. The following is a generalized protocol based on common synthetic routes for similar compounds. The specific details would be found in the primary literature.
General Synthesis Workflow
The synthesis of RBI-257 likely proceeds through the coupling of a substituted aminopyridine with a protected 4-aminopiperidine, followed by N-alkylation with 4-iodobenzyl bromide.
Detailed Synthesis Steps (Hypothetical)
-
Synthesis of the Aminopyridine Intermediate: 2-Amino-3-hydroxypyridine is reacted with 2-bromopropane in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF) to yield 2-amino-3-isopropoxypyridine.
-
Coupling Reaction: The resulting aminopyridine is coupled with a suitable N-protected 4-piperidone via reductive amination, followed by methylation of the secondary amine.
-
N-Alkylation: The protected piperidine intermediate is deprotected and then alkylated with 4-iodobenzyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile to yield the free base of RBI-257.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of maleic acid to precipitate this compound. The resulting solid is then collected by filtration and dried.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Signaling Pathway and Mechanism of Action
RBI-257 acts as a high-affinity antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, RBI-257 blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and methodological aspects of this compound. While predicted data offers valuable insight, the acquisition and dissemination of verified experimental data are crucial for advancing research in this area. The provided protocols and diagrams serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this potent dopamine D4 receptor antagonist.
Disclaimer: The spectroscopic data presented in this document is predicted and awaits experimental verification from publicly available sources. The synthesis protocols are generalized and should be adapted based on laboratory-specific conditions and safety guidelines.
Methodological & Application
Application Notes and Protocols for Radiolabeling "RBI-257 Maleate" for in vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBI-257 Maleate is a potent and highly selective antagonist for the dopamine D4 receptor.[1][2][3] This selectivity makes it a valuable research tool for investigating the role of the D4 receptor in various neurological and psychiatric disorders. Radiolabeling of this compound enables non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize and quantify D4 receptor distribution and density in the living brain. These application notes provide detailed protocols for the radiolabeling of this compound and its use in preclinical imaging studies.
Chemical and Biological Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C25H32IN3O5 | [1][4] |
| Molecular Weight | 581.4 g/mol | |
| Biological Target | Dopamine D4 Receptor | |
| Binding Affinity (Ki) | 0.3 nM | |
| Selectivity | High selectivity over D2L, D3, and D1 receptors |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family of dopamine receptors. Upon binding of dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent reduction in the activity of protein kinase A (PKA). Downstream effects of D4 receptor activation can also involve the modulation of other signaling pathways, including those involving calcium ions, potassium channels, and mitogen-activated protein kinases (MAPK).
Radiolabeling Protocols for this compound
The presence of an iodine atom in the structure of this compound makes it an excellent candidate for radioiodination, primarily through isotopic exchange. Alternatively, if a non-iodinated precursor is available, other labeling strategies can be employed.
Protocol 1: Radioiodination by Isotopic Exchange
This protocol is suitable for labeling with iodine radioisotopes such as ¹²³I (for SPECT), ¹²⁴I (for PET), or ¹²⁵I (for in vitro and preclinical studies).
Materials:
-
This compound
-
Radioiodide (e.g., Na[¹²³I]I, Na[¹²⁴I]I, or Na[¹²⁵I]I) in 0.1 M NaOH
-
Ammonium sulfate
-
Pivalic acid (melt) or other high-boiling point solvent
-
Reaction vial (e.g., V-vial)
-
Heating block
-
HPLC system for purification and analysis
Procedure:
-
To a reaction vial, add this compound (1-2 mg).
-
Add the desired radioiodide solution (e.g., 1-10 mCi).
-
Add a small amount of ammonium sulfate as a catalyst.
-
If using a melt, add pivalic acid. Alternatively, evaporate the solvent to dryness under a stream of nitrogen.
-
Seal the vial and heat at a high temperature (typically 150-180°C) for 15-30 minutes. The optimal temperature and time should be determined empirically.
-
After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol or acetonitrile).
-
Purify the radiolabeled product using preparative HPLC.
-
Analyze the radiochemical purity and specific activity of the final product using analytical HPLC and a calibrated radiation detector.
Expected Results:
| Parameter | Expected Value |
| Radiochemical Yield | > 70% |
| Radiochemical Purity | > 95% |
| Specific Activity | > 1,000 Ci/mmol |
Protocol 2: Copper-Mediated Radioiodination of a Boronic Acid Precursor
This method is applicable if a boronic acid precursor of this compound is synthesized.
Materials:
-
Boronic acid precursor of RBI-257
-
Radioiodide (e.g., Na[¹²³I]I or Na[¹²⁴I]I)
-
Copper(II) triflate pyridine complex (Cu(OTf)₂(Py)₄)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial
-
Heating block
-
HPLC system
Procedure:
-
Prepare a stock solution of the boronic acid precursor in DMSO.
-
Prepare a stock solution of the copper catalyst in DMSO.
-
To a reaction vial, add the radioiodide solution. If the solution is basic, neutralize it with a suitable acid like pyridinium p-toluenesulfonate.
-
Add the boronic acid precursor solution and the copper catalyst solution.
-
Heat the reaction mixture at 80-110°C for 10-20 minutes.
-
Cool the reaction and dilute with mobile phase for HPLC purification.
-
Purify and analyze the product as described in Protocol 1.
Expected Results:
| Parameter | Expected Value |
| Radiochemical Yield | > 60% |
| Radiochemical Purity | > 95% |
| Specific Activity | > 1,500 Ci/mmol |
In Vivo Imaging Protocols
The following protocols are designed for preclinical SPECT or PET imaging in rodent models.
Experimental Workflow
Protocol 3: In Vivo SPECT/PET Imaging in Rodents
Animal Models:
-
Wild-type mice or rats.
-
Dopamine D4 receptor knockout (D4R-/-) mice can be used as a negative control to demonstrate target specificity.
Procedure:
-
Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer the radiolabeled RBI-257 (typically 100-200 µCi) via intravenous tail vein injection.
-
Position the animal in the SPECT or PET scanner.
-
Acquire dynamic or static images at predefined time points (e.g., 30, 60, 90, and 120 minutes post-injection).
-
Following the emission scan, a CT scan can be performed for anatomical co-registration.
-
Reconstruct the images using appropriate algorithms.
-
Draw regions of interest (ROIs) on the brain images (e.g., striatum, cortex, cerebellum) to quantify radiotracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Protocol 4: Biodistribution Study
Procedure:
-
Following radiotracer administration at various time points (e.g., 15, 30, 60, 120 minutes), euthanize a cohort of animals (n=3-4 per time point).
-
Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the radiotracer uptake in each organ as %ID/g.
Expected Biodistribution:
| Organ | Expected Uptake | Rationale |
| Brain | High | Target organ with high D4 receptor density. |
| Liver | Moderate to High | Primary route of metabolism and excretion. |
| Kidneys | Moderate to High | Route of excretion. |
| Lungs | Moderate | Initial trapping post-injection. |
| Heart | Low | Low D4 receptor density. |
| Muscle | Low | Low D4 receptor density. |
Conclusion
These protocols provide a comprehensive framework for the radiolabeling of this compound and its application in preclinical in vivo imaging. The high affinity and selectivity of this ligand for the dopamine D4 receptor make it a powerful tool for advancing our understanding of the role of this receptor in health and disease. Researchers should optimize these protocols based on their specific experimental conditions and available resources.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors: Radiosynthesis of [123I]KX-1 for Auger radiotherapy: Copper-mediated radioiodination of [123I]KX-1 for Auger radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [¹²⁵I]RBI-257 Maleate in Brain Tissue Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²⁵I]RBI-257 maleate is a high-affinity and selective radioligand for the dopamine D4 receptor. This property makes it an invaluable tool for the quantitative visualization and characterization of D4 receptors in brain tissue using in vitro autoradiography. The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. Consequently, the precise localization and quantification of D4 receptors are crucial for understanding the pathophysiology of these conditions and for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of the use of [¹²⁵I]this compound in autoradiography, including detailed experimental protocols, data presentation guidelines, and a description of the dopamine D4 receptor signaling pathway.
Data Presentation
| Parameter | Description | Typical Units |
| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of binding affinity. | pM or nM |
| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the tissue sample. | fmol/mg tissue or fmol/mg protein |
| IC₅₀ (Inhibitory Concentration 50%) | The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. | nM or µM |
| Ki (Inhibition Constant) | The binding affinity of a competing unlabeled ligand, calculated from its IC₅₀ value and the Kd of the radioligand. | nM or µM |
It is highly recommended that researchers empirically determine the Kd and Bmax for [¹²⁵I]this compound in their specific tissue and under their experimental conditions by performing a saturation binding experiment.
Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon binding of an agonist, such as dopamine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can also modulate the activity of various downstream effectors, including G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Protocols
In Vitro Autoradiography Workflow
Caption: In Vitro Autoradiography Experimental Workflow.
Detailed Protocol for In Vitro Autoradiography using [¹²⁵I]this compound
Materials:
-
[¹²⁵I]this compound (specific activity ~2200 Ci/mmol)
-
Unlabeled this compound or another selective D4 antagonist (e.g., L-745,870) for non-specific binding determination
-
Cryostat
-
Microscope slides (e.g., gelatin-coated)
-
Incubation chambers
-
Coplin jars or slide mailers for washing
-
Phosphor imaging screens or autoradiography film
-
Phosphor imager or film developing equipment
-
Image analysis software
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold (4°C) Assay Buffer
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal according to approved protocols and rapidly dissect the brain.
-
Freeze the brain in isopentane chilled with liquid nitrogen or on a powdered dry ice bed.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto pre-cleaned, coated microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Place the slides in a slide mailer and pre-incubate in Assay Buffer for 30 minutes at room temperature to rehydrate the tissue and remove endogenous dopamine.
-
-
Incubation:
-
Prepare the incubation solution containing [¹²⁵I]this compound in Assay Buffer. The final concentration of the radioligand should be determined based on its Kd (typically a concentration at or near the Kd is used for single-point assays, while a range of concentrations is used for saturation studies).
-
For the determination of non-specific binding, prepare an identical incubation solution containing a high concentration (e.g., 1-10 µM) of an unlabeled D4-selective antagonist.
-
Lay the slides horizontally in a humidified incubation chamber.
-
Pipette the incubation solution (total binding and non-specific binding) onto the tissue sections, ensuring the entire section is covered (approximately 200-500 µL per slide).
-
Incubate for 60-90 minutes at room temperature.
-
-
Washing:
-
Rapidly aspirate the incubation solution from the slides.
-
Transfer the slides to a slide mailer containing ice-cold Wash Buffer.
-
Perform a series of washes to remove unbound radioligand (e.g., 3 x 5 minutes in fresh, ice-cold Wash Buffer).
-
After the final wash, briefly dip the slides in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Exposure and Imaging:
-
Arrange the dried slides in an autoradiography cassette.
-
In a darkroom, appose the slides to a phosphor imaging screen or autoradiography film. Include calibrated radioactive standards to enable quantification.
-
Expose for 1-5 days, depending on the level of radioactivity.
-
Scan the phosphor screen using a phosphor imager or develop the film.
-
-
Data Analysis:
-
Use image analysis software to measure the optical density of the signal in specific brain regions of interest.
-
Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the standard curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Protocol for Saturation Binding Experiment to Determine Kd and Bmax
This experiment is crucial for characterizing the binding of [¹²⁵I]this compound in your tissue of interest.
Procedure:
-
Follow the general autoradiography protocol as described above.
-
In the Incubation step, prepare a series of incubation solutions with increasing concentrations of [¹²⁵I]this compound (e.g., 8-12 concentrations ranging from approximately 0.1 x Kd to 10 x Kd).
-
For each concentration of the radioligand, prepare a corresponding set of slides for the determination of non-specific binding using an unlabeled antagonist.
-
After imaging and quantification, plot the specific binding (y-axis) against the concentration of [¹²⁵I]this compound (x-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model. This analysis will yield the Kd and Bmax values. Alternatively, a Scatchard transformation can be used, where bound/[free] is plotted against bound radioligand.
Conclusion
[¹²⁵I]this compound is a powerful tool for the investigation of dopamine D4 receptors in the brain. The protocols and information provided in these application notes offer a framework for researchers to successfully employ this radioligand in autoradiographic studies. Adherence to careful experimental technique and appropriate data analysis will ensure the generation of high-quality, reproducible results, contributing to a deeper understanding of the role of the dopamine D4 receptor in health and disease.
Application Notes and Protocols for RBI-257 Maleate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBI-257 maleate is a potent and selective antagonist of the dopamine D4 receptor. Its high affinity and selectivity make it a valuable tool for investigating the role of the D4 receptor in various cellular processes and disease models. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its functional antagonism and potential cytotoxic effects.
Mechanism of Action
This compound selectively binds to the dopamine D4 receptor, a G protein-coupled receptor (GPCR). The D4 receptor is coupled to a Gi/o protein, and its activation by dopamine leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of dopamine to the D4 receptor, thereby preventing the dopamine-induced downstream signaling cascade.
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the inhibitory action of this compound.
Caption: Dopamine D4 receptor signaling and antagonism by this compound.
Data Presentation
The following tables summarize the known binding affinity of RBI-257 and provide a template for researchers to input their experimental data from functional and cell viability assays.
Table 1: Binding Affinity of RBI-257
| Receptor Subtype | Ki (nM) | Selectivity vs. D4 |
| Dopamine D4 | 0.3 | - |
| Dopamine D2L | 516.3 | 1,721-fold |
| Dopamine D3 | 131.7 | 439-fold |
| Dopamine D1 | 2572.8 | 8,576-fold |
Data compiled from publicly available vendor information.
Table 2: Template for Functional Antagonism Data (cAMP Assay)
| Cell Line | Agonist (e.g., Dopamine) Concentration | This compound Concentration (µM) | % Inhibition of Agonist Response | IC50 (µM) |
| e.g., HEK293-D4 | e.g., 1 µM | User-defined range | User data | User calculated |
Table 3: Template for Cell Viability Data (e.g., MTT Assay)
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| e.g., U87 MG | e.g., 48 hours | User-defined range | User data | User calculated |
| e.g., T98G | e.g., 48 hours | User-defined range | User data | User calculated |
Experimental Protocols
Protocol 1: Functional Antagonism using a cAMP Assay
This protocol determines the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
Caption: Workflow for the cAMP functional antagonism assay.
-
Cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dopamine
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell Seeding:
-
Trypsinize and count the D4-expressing cells.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
-
Antagonist Pre-incubation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine (agonist) and forskolin (adenylyl cyclase activator) in assay buffer. The concentration of dopamine should be at its EC80 to ensure a robust signal, and forskolin is used to elevate basal cAMP levels.
-
Add the dopamine/forskolin solution to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage inhibition of the dopamine response against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol assesses the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. This is particularly relevant for applications in cancer research, such as glioblastoma.
Caption: Workflow for the MTT cell viability assay.
-
Cell line of interest (e.g., U87 MG, T98G glioblastoma cell lines)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Application Notes and Protocols for Investigating RBI-257 Maleate in Substance Abuse Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance abuse disorders represent a significant global health challenge, characterized by compulsive drug-seeking and use despite harmful consequences. The dopamine system, particularly the dopamine D4 receptor, has emerged as a promising target for therapeutic intervention. The D4 receptor's distinct neuroanatomical distribution and signaling properties suggest its involvement in the reinforcing effects of drugs of abuse and the motivation to seek them. RBI-257 Maleate is a potent and highly selective antagonist for the dopamine D4 receptor, making it a valuable research tool for elucidating the role of this receptor in addiction and for the potential development of novel pharmacotherapies.
These application notes provide a comprehensive overview of the rationale and experimental protocols for investigating the efficacy of this compound in preclinical models of substance abuse. The protocols are adapted from established methodologies used for other selective D4 receptor antagonists and are intended to serve as a guide for researchers in the field.
Mechanism of Action and Rationale for Use in Substance Abuse
This compound acts as a selective antagonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is primarily coupled to Gαi/o proteins.[1] Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Beyond this canonical G protein signaling, the D4 receptor can also engage β-arrestin pathways, which can mediate distinct cellular effects and are involved in receptor desensitization and internalization.[3][4]
The rationale for investigating D4 receptor antagonists like this compound in substance abuse stems from the receptor's role in modulating neuronal circuits implicated in reward, motivation, and cognitive function. Preclinical studies with other D4 antagonists have suggested their potential to reduce drug-seeking behavior and prevent relapse, particularly for stimulants like cocaine and nicotine, without significantly affecting the motivation for natural rewards.[5] This selectivity suggests a favorable therapeutic window with a reduced risk of anhedonia, a common side effect of less selective dopamine antagonists.
Quantitative Data Summary
The following table summarizes key in vitro binding affinities for RBI-257, highlighting its selectivity for the dopamine D4 receptor. This data is crucial for dose selection in preclinical studies.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 | Reference |
| Dopamine D4 | 0.3 | - | |
| Dopamine D2L | 516.3 | 1,721-fold | |
| Dopamine D3 | 131.7 | 439-fold | |
| Dopamine D1 | 2572.8 | 8,576-fold |
This data is derived from in vitro binding assays and demonstrates the high potency and selectivity of RBI-257 for the human dopamine D4 receptor.
Experimental Protocols
The following protocols are designed to assess the potential of this compound in preclinical models of substance abuse.
Protocol 1: In Vitro Receptor Binding and Functional Assays
Objective: To confirm the binding affinity and functional antagonism of this compound at the dopamine D4 receptor.
Methodology:
-
Cell Culture: Utilize HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Radioligand Binding Assay:
-
Perform competitive binding assays using a high-affinity D4 receptor radioligand (e.g., [³H]-spiperone or a more selective D4 radioligand if available).
-
Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of this compound.
-
-
cAMP Functional Assay:
-
Stimulate the D4 receptor-expressing cells with a known D4 agonist (e.g., quinpirole) in the presence of varying concentrations of this compound.
-
Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in cAMP.
-
-
β-Arrestin Recruitment Assay:
-
Utilize a cell-based assay that measures the recruitment of β-arrestin to the activated D4 receptor (e.g., PathHunter® β-Arrestin assay).
-
Stimulate cells with a D4 agonist in the presence of increasing concentrations of this compound.
-
Quantify the inhibition of β-arrestin recruitment to determine the functional antagonist activity of this compound at this pathway.
-
Protocol 2: Animal Model of Drug Self-Administration
Objective: To evaluate the effect of this compound on the reinforcing properties of a drug of abuse (e.g., cocaine or nicotine).
Methodology:
-
Animals: Use adult male Sprague-Dawley or Wistar rats, or C57BL/6J mice.
-
Surgery: Implant an intravenous catheter into the jugular vein for drug self-administration. Allow for a recovery period of at least 5-7 days.
-
Apparatus: Use standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump connected to the intravenous catheter.
-
Acquisition of Self-Administration:
-
Train animals to press the active lever to receive an intravenous infusion of the drug (e.g., cocaine at 0.5 mg/kg/infusion or nicotine at 0.03 mg/kg/infusion).
-
Each infusion is paired with a discrete cue (e.g., illumination of a cue light).
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Treatment with this compound:
-
Once stable self-administration is established, administer this compound (e.g., via intraperitoneal injection) at various doses (e.g., 1, 3, 10 mg/kg) prior to the self-administration session.
-
Include a vehicle control group.
-
Measure the number of drug infusions earned and the number of active and inactive lever presses.
-
-
Data Analysis: Analyze the data using ANOVA to determine the effect of this compound on drug intake.
Protocol 3: Reinstatement Model of Relapse
Objective: To assess the ability of this compound to prevent the reinstatement of drug-seeking behavior, a preclinical model of relapse.
Methodology:
-
Acquisition and Extinction:
-
Following the self-administration protocol, extinguish the drug-seeking behavior by replacing the drug solution with saline. The active lever press no longer results in a drug infusion or the presentation of the cue.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., less than 20% of the average of the last three self-administration days).
-
-
Reinstatement Testing:
-
Induce reinstatement of drug-seeking using one of the following methods:
-
Drug-Primed Reinstatement: A non-contingent "priming" injection of the drug (e.g., cocaine at 10 mg/kg, i.p.).
-
Cue-Induced Reinstatement: Presentation of the drug-associated cue (e.g., cue light) contingent on an active lever press.
-
Stress-Induced Reinstatement: Exposure to a mild stressor (e.g., intermittent footshock).
-
-
-
Treatment with this compound:
-
Administer this compound or vehicle prior to the reinstatement test.
-
Measure the number of active and inactive lever presses.
-
-
Data Analysis: Compare the number of active lever presses between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Dopamine D4 Receptor Signaling Pathways
Caption: Dopamine D4 receptor signaling pathways and the antagonistic action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating this compound in preclinical models of substance abuse.
References
- 1. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 5. mdpi.com [mdpi.com]
RBI-257 Maleate: In Vivo Application Notes and Protocols - A Compound Awaiting Exploration
Despite its characterization as a potent and selective dopamine D4 receptor antagonist, a thorough review of publicly available scientific literature reveals a significant gap in knowledge regarding the in vivo application of RBI-257 Maleate. To date, no studies detailing its dosage, administration, pharmacokinetic profile, or efficacy in animal models have been published.
This lack of in vivo data presents a challenge for researchers interested in exploring the therapeutic potential of this compound. The information typically required for designing and executing animal experiments, such as effective dose ranges, optimal routes of administration, and potential toxicities, remains undetermined.
For drug development professionals, the absence of preclinical in vivo data means that the journey of this compound from a promising chemical entity to a potential therapeutic agent has not yet begun. Foundational studies are necessary to establish its safety and efficacy profile before it can be considered for further development.
General Considerations for In Vivo Studies of Dopamine D4 Receptor Antagonists
While specific data for this compound is unavailable, researchers can draw upon general principles and published data from other selective dopamine D4 receptor antagonists to formulate initial hypotheses and experimental designs. The following table summarizes dosage and administration information for a different selective D4 antagonist, providing a potential, albeit indirect, reference point.
| Compound | Animal Model | Dosage Range | Route of Administration | Frequency | Therapeutic Area of Interest |
| L-745,870 | Rat | 0.1 - 3 mg/kg | Intraperitoneal (i.p.) | Single dose | Schizophrenia, Cognition |
| NGD-471 | Rat | 1 - 30 mg/kg | Oral (p.o.) | Daily | Schizophrenia |
| A-412997 | Rat | 3 - 30 mg/kg | Subcutaneous (s.c.) | Single dose | Cognition |
It is crucial to emphasize that these are examples from other compounds and should not be directly extrapolated to this compound. Initial dose-finding and toxicity studies would be an essential first step for any in vivo investigation of this compound.
Proposed Initial In Vivo Experimental Workflow
For researchers pioneering the in vivo investigation of this compound, a systematic and cautious approach is paramount. The following workflow outlines a potential starting point for such studies.
Caption: A logical progression for the initial in vivo characterization of this compound.
Dopamine D4 Receptor Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the dopamine D4 receptor signaling pathway. As an antagonist, this compound is expected to block the downstream effects of dopamine binding to the D4 receptor.
Caption: Simplified signaling pathway of the Dopamine D4 receptor and the inhibitory action of an antagonist.
Conclusion
The scientific community awaits the first publication of in vivo data for this compound. While its in vitro profile is promising, its true therapeutic potential can only be unlocked through rigorous and well-designed animal studies. The information presented here serves as a foundational guide for researchers ready to embark on this exploratory journey, emphasizing the need for a cautious, data-driven approach in the absence of specific preclinical information. Future research in this area will be critical to understanding the pharmacological profile of this compound and its potential applications in neuroscience and drug discovery.
Preparing "RBI-257 Maleate" Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBI-257 maleate is a potent and selective antagonist of the dopamine D4 receptor (D4R), with a binding affinity (Ki) of 0.3 nM.[1] Its high selectivity over other dopamine receptor subtypes, such as D1, D2L, and D3, makes it a valuable research tool for investigating the physiological and pathological roles of the D4 receptor.[1] The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is implicated in various neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease.[2] This document provides detailed protocols for the preparation of this compound stock solutions and their application in relevant cell-based assays to study D4 receptor signaling.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C25H32IN3O5 | |
| Molecular Weight | 581.4 g/mol | |
| CAS Number | 911378-38-6 | |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO and DMF |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade by preventing dopamine from binding to the D4 receptor.
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO, followed by serial dilutions to create working stock solutions.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood.
-
Calculating the Amount for a 10 mM Primary Stock:
-
The molecular weight of this compound is 581.4 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 581.4 g/mol x 1000 mg/g = 5.814 mg
-
-
-
Reconstitution:
-
Aseptically weigh out 5.814 mg of this compound powder and place it in a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C and sonicate for a short period.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the primary stock solution into a working concentration for use in cell culture.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol:
-
Thawing the Primary Stock: Thaw an aliquot of the 10 mM primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final cell culture, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in cell culture medium.
-
Final Dilution:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM, 1 µM, 100 nM).
-
Calculate the volume of the intermediate or primary stock needed to achieve the final concentration in your cell culture volume.
-
Important: Add the this compound stock solution to the cell culture medium and mix immediately by gentle pipetting or swirling. Do not add the medium to the concentrated stock, as this can cause precipitation.
-
The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation Summary
| Stock Solution | Concentration | Solvent | Storage Temperature | Stability |
| Primary Stock | 10 mM | DMSO | -20°C or -80°C | 1 month (-20°C) / 6 months (-80°C) |
| Intermediate Stock | 1 mM | Cell Culture Medium | Use immediately | Not recommended for storage |
| Working Solution | Varies (e.g., 10 µM) | Cell Culture Medium | Use immediately | Not recommended for storage |
Application in Cell-Based Assays: cAMP Inhibition Assay
A common functional assay for D4 receptor antagonists is the measurement of their ability to block agonist-induced inhibition of cAMP production.
Principle:
In cells expressing the D4 receptor, an agonist like dopamine will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Pre-treatment with an antagonist like this compound will prevent this decrease. Forskolin is often used to stimulate adenylyl cyclase and raise basal cAMP levels, making the inhibitory effect of the agonist more readily measurable.
Experimental Workflow:
Caption: Workflow for a cAMP Inhibition Assay.
Brief Protocol:
-
Cell Plating: Seed a suitable cell line (e.g., CHO or HEK293 cells stably expressing the human D4 receptor) in a 96-well plate at an appropriate density.
-
Pre-incubation with Antagonist: The following day, remove the culture medium and add medium containing varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a mixture of a D4 receptor agonist (e.g., dopamine at its EC80 concentration) and a stimulator of adenylyl cyclase (e.g., forskolin).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound in cell-based assays. Adherence to these protocols will enable researchers to obtain reliable and reproducible data for investigating the pharmacology of the dopamine D4 receptor. Always refer to the manufacturer's specific instructions for any commercial kits or reagents used.
References
Troubleshooting & Optimization
"RBI-257 Maleate" solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of RBI-257 Maleate. The following information is designed to address common issues and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the dopamine D4 receptor. Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the dopamine D4 receptor in the central nervous system.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It has limited solubility in aqueous solutions. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions prepared in solvents like DMSO or DMF should also be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. A stock solution in an organic solvent like DMSO should be prepared first, followed by dilution in the desired aqueous buffer. A 1:1 mixture of DMSO:PBS (pH 7.2) has been reported for solubilizing this compound at a concentration of 0.5 mg/mL.[1]
Troubleshooting Guide
Issue: My this compound is not dissolving completely.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more solvent to decrease the concentration.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution.[1] Be cautious as excessive heat may degrade the compound.
-
Sonication: Use an ultrasonic bath to provide mechanical energy, which can help break up aggregates and enhance solubility.[1]
-
Vortexing: Vigorous mixing using a vortex can also facilitate the dissolution process.
-
Issue: The compound precipitates after I dilute my DMSO stock solution into an aqueous medium.
-
Possible Cause: The final concentration of the compound in the aqueous medium is above its solubility limit, or the percentage of DMSO is too low to maintain solubility.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Reduce the final working concentration of this compound in your experiment.
-
Increase DMSO Percentage: If your experimental system allows, slightly increase the final percentage of DMSO in the aqueous medium. However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually introduce the compound to the aqueous environment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 581.4 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated scale
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 581.4 g/mol = 5.814 mg
-
-
Weigh the compound: Carefully weigh out 5.814 mg of this compound powder and transfer it to a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Cap the vial tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, use a sonicator for 5-10 minutes to aid dissolution.
-
Gentle warming to 37°C in a water bath can also be applied if the compound is slow to dissolve.
-
-
Aliquot and store: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Antagonistic action of this compound on the Dopamine D4 receptor signaling pathway.
References
Technical Support Center: Optimizing RBI-257 Maleate Concentration for In Vitro Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of RBI-257 Maleate in in vitro binding assays. This compound is a highly potent and selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor (GPCR), with a reported binding affinity (Ki) of approximately 0.3 nM.
Troubleshooting Guides
This section addresses specific issues that may arise during your binding experiments with this compound.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of binding parameters.
Question: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
Answer:
High non-specific binding (NSB) is a common issue in radioligand binding assays and can be caused by several factors.[1] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd value.[2] Check the purity of the radioligand, as impurities can contribute to high NSB.[2] Consider the hydrophobicity of the radioligand; more hydrophobic ligands tend to have higher NSB. | Reduced background signal from the radioligand binding to non-receptor components. |
| Receptor Preparation | Titrate the amount of membrane protein used in the assay. A typical range for most receptor assays is 100-500 µg of membrane protein.[2] Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. | An optimal receptor concentration that provides a robust specific signal without excessive non-specific binding sites. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[2] Modify the assay buffer by including agents like bovine serum albumin (BSA) or using different salts. Pre-soak filters in a blocking buffer (e.g., 0.5% polyethyleneimine) if using a filtration assay. Increase the number and volume of wash steps with ice-cold wash buffer. | Improved signal-to-noise ratio by minimizing the interaction of the radioligand with non-target sites. |
| Ligand Sticking to Plasticware | Add a small concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the assay buffer. Pre-treating plates and tips with a blocking agent can also be beneficial. | Minimized loss of ligand to the surface of assay plates and tips, ensuring accurate concentrations in the assay. |
Issue 2: Low or No Specific Binding
A lack of a detectable specific binding signal can be due to a variety of factors related to the reagents or the assay conditions.
Question: I am observing very low or no specific binding in my assay. What could be the problem?
Answer:
Low or no specific binding can be a frustrating issue. Below are several potential causes and their corresponding solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Receptor Integrity | Confirm the presence and integrity of the dopamine D4 receptor in your membrane preparation using techniques like Western blotting. Ensure proper storage and handling of the receptor preparation to prevent degradation. | Verification that the target receptor is present and in a conformation that allows for ligand binding. |
| Radioligand Issues | Verify the concentration and specific activity of your radioligand stock. Ensure that the radioligand has not degraded due to improper storage. For low-density receptors, a high specific activity radioligand is crucial. | Accurate radioligand concentration leading to a detectable specific binding signal. |
| Assay Conditions | Ensure the incubation time is sufficient to reach equilibrium. This can be determined through kinetic experiments (association and dissociation assays). Optimize the buffer composition, including pH and ionic strength, as these can significantly impact binding. | Establishment of optimal binding conditions that allow for the formation of the receptor-ligand complex. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a competitive binding assay?
A1: For a competitive binding assay, you will be using a range of concentrations of the unlabeled this compound to compete with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone). Given the high affinity of this compound (Ki ≈ 0.3 nM), a good starting concentration range would be from 1 pM to 1 µM, typically in half-log or log increments. This wide range should allow you to generate a complete sigmoidal competition curve.
Q2: How do I determine the optimal concentration of the radioligand for a competitive binding assay with this compound?
A2: The optimal concentration of the radioligand is typically at or near its equilibrium dissociation constant (Kd). Using a concentration that is too high will require a much higher concentration of your competitor (this compound) to displace it, which can be wasteful and may lead to off-target effects. You can determine the Kd of your radioligand through a saturation binding experiment.
Q3: What is a suitable radioligand to use for a dopamine D4 receptor binding assay with this compound?
A3: A commonly used radioligand for D2-like receptors, including D4, is [³H]-Spiperone. It is a high-affinity antagonist that is suitable for this type of assay.
Q4: How do I calculate the Ki of this compound from my competitive binding data?
A4: The Ki value, which represents the binding affinity of the unlabeled ligand (this compound), can be calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Kd of Radioligand (e.g., [³H]-Spiperone)
This experiment is crucial for determining the binding affinity of the radioligand, which is necessary for designing the competitive binding assay.
Materials:
-
Membrane preparation containing human dopamine D4 receptors.
-
Radioligand: [³H]-Spiperone.
-
Unlabeled ligand for non-specific binding determination (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the radioligand ([³H]-Spiperone) in assay buffer. A typical concentration range would be 0.01 to 10 nM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, increasing concentrations of the radioligand, and the membrane preparation (e.g., 20-50 µg protein).
-
Non-Specific Binding: Add the unlabeled ligand (e.g., 10 µM Haloperidol), increasing concentrations of the radioligand, and the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax (maximum number of binding sites).
Protocol 2: Competitive Binding Assay for this compound
This experiment determines the binding affinity (Ki) of the unlabeled this compound.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled Ligand: this compound.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 1 pM to 1 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (at its Kd), and the membrane preparation.
-
Non-Specific Binding: Add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol), the fixed concentration of the radioligand, and the membrane preparation.
-
Competition: Add the serial dilutions of this compound, the fixed concentration of the radioligand, and the membrane preparation.
-
-
Follow steps 3-6 from the saturation binding assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Antagonistic action of this compound on the D4 receptor signaling pathway.
References
Troubleshooting inconsistent results in "RBI-257 Maleate" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RBI-257 Maleate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: Why am I observing inconsistent inhibitory effects of this compound in my cell-based assays?
Inconsistent results with this compound can stem from several factors, ranging from compound handling to assay conditions. Below is a systematic guide to help you troubleshoot.
Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Solubility: this compound can be challenging to dissolve. Ensure the compound is fully solubilized before use. To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[1]
-
Storage: Improper storage can lead to degradation. For stock solutions, it is recommended to store aliquots at -20°C for use within one month or at -80°C for use within six months to avoid repeated freeze-thaw cycles.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.[2]
-
Purity: Verify the purity of your this compound batch, as impurities can lead to off-target effects or altered potency.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression levels.
-
Receptor Expression: Confirm the expression level of the dopamine D4 receptor in your cell line. Low or variable expression will lead to inconsistent responses.
-
-
Assay Protocol:
-
Agonist Concentration: If using a competitive binding or functional assay, ensure the concentration of the dopamine agonist is appropriate (typically around the EC80) to allow for a sufficient window to observe antagonism.
-
Incubation Times: Optimize pre-incubation time with this compound to ensure it reaches equilibrium with the receptor before adding the agonist.
-
Experimental Workflow for Troubleshooting Inconsistent Results:
References
Potential off-target effects of "RBI-257 Maleate" at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RBI-257 Maleate. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its high affinity for the D4 receptor makes it a valuable tool for studying the physiological and pathological roles of this specific dopamine receptor subtype. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[2][3] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of inwardly rectifying potassium channels.[2]
Q2: I am observing an unexpected phenotype in my experiment at high concentrations of this compound. Is this an off-target effect?
While this compound is reported to be highly selective for the dopamine D4 receptor, using it at concentrations significantly higher than its reported affinity can increase the likelihood of engaging other molecular targets. An unexpected phenotype at high concentrations could potentially be an off-target effect. To investigate this, it is crucial to perform thorough dose-response experiments. If the unexpected phenotype only manifests at concentrations several orders of magnitude above the Ki for the D4 receptor, it is more likely to be an off-target effect.
Q3: What are some common troubleshooting steps if I don't see the expected effect of this compound in my assay?
If you are not observing the expected antagonist effect of this compound, consider the following troubleshooting steps:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. Ensure proper storage conditions have been maintained.
-
Assay System Validation: Confirm that your experimental system (e.g., cell line, tissue preparation) expresses functional dopamine D4 receptors. Validate the system with a known D4 receptor agonist to ensure it responds appropriately.
-
Agonist Concentration: In a competitive antagonism experiment, ensure the concentration of the agonist you are trying to block is appropriate. Very high concentrations of agonist may require higher concentrations of this compound to see an effect.
-
Cellular Permeability: If using a cell-based assay, consider the possibility of poor cell permeability of the compound.
Q4: How can I proactively minimize the risk of off-target effects in my experiments?
To minimize the risk of off-target effects, it is recommended to:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired on-target effect through careful dose-response studies.
-
Include Proper Controls: Use a negative control compound that is structurally similar to this compound but inactive at the D4 receptor. Additionally, a positive control D4 antagonist can help validate your experimental setup.
-
Orthogonal Assays: Confirm your findings using a different experimental modality. For example, if you observe an effect in a cell-based signaling assay, you could try to confirm it with a direct binding assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect of this compound | 1. Degraded or incorrect concentration of the compound.2. Absence or low expression of dopamine D4 receptors in the experimental system.3. High concentration of competing agonist. | 1. Verify the concentration and integrity of the this compound stock.2. Confirm D4 receptor expression and functionality using a known agonist.3. Optimize agonist concentration in your assay. |
| Unexpected or contradictory results at high concentrations | 1. Potential off-target effects.2. Compound precipitation at high concentrations. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent and occurs at levels significantly above the D4 receptor Ki.2. Visually inspect the solution for any signs of precipitation. Determine the solubility limit of this compound in your experimental buffer. |
| High background signal in binding assays | 1. Non-specific binding of this compound.2. Issues with the assay buffer or membrane preparation. | 1. Include a non-specific binding control (e.g., a high concentration of a known D4 ligand) to determine and subtract the non-specific binding.2. Optimize assay buffer components and ensure the quality of your membrane preparation. |
Data Presentation
Table 1: Primary Target Affinity of this compound
| Target | Ki (nM) | Assay Type | Reference |
| Human Dopamine D4 Receptor | 0.3 | Radioligand Binding Assay | [1] |
Table 2: Hypothetical Off-Target Screening Profile of this compound (Illustrative Example)
This table is a hypothetical representation of what an off-target screening panel might look like. No specific off-target data for this compound was found in the public domain.
| Target Family | Representative Targets | % Inhibition at 1 µM |
| Kinases | ABL1, SRC, LCK | < 10% |
| GPCRs (non-dopamine) | 5-HT2A, α1A, H1 | < 15% |
| Ion Channels | hERG, Nav1.5, Cav1.2 | < 5% |
Experimental Protocols
Protocol 1: General Workflow for Investigating Potential Off-Target Effects
This protocol outlines a general approach to assess the selectivity of a compound like this compound.
-
Primary Target Validation:
-
Perform a radioligand binding assay using membranes from cells expressing the human dopamine D4 receptor to confirm the high affinity of this compound.
-
Conduct a functional assay (e.g., cAMP measurement) to demonstrate its antagonist activity at the D4 receptor.
-
-
Broad Panel Screening (In Vitro):
-
Submit the compound to a commercial service for screening against a broad panel of targets, which typically includes:
-
A large number of kinases (e.g., a KinomeScan panel).
-
A panel of other GPCRs.
-
A panel of ion channels.
-
A panel of transporters and enzymes.
-
-
The initial screen is often performed at a single high concentration (e.g., 1 or 10 µM).
-
-
Dose-Response Confirmation of Hits:
-
For any "hits" identified in the initial screen (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 or Ki for the off-target interaction.
-
-
Cellular Confirmation:
-
If a significant off-target interaction is identified, design a cellular assay to determine if this interaction occurs in a cellular context and at what concentrations.
-
Protocol 2: cAMP Functional Assay to Confirm D4 Receptor Antagonism
This protocol describes a method to functionally validate the antagonist activity of this compound at the dopamine D4 receptor.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor in appropriate media.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a phosphodiesterase inhibitor like IBMX.
-
Incubate for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 of this compound in inhibiting the agonist-induced decrease in cAMP.
-
Visualizations
Caption: Signaling pathway of the Dopamine D4 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for identifying potential off-target effects of a chemical compound.
References
Overcoming vehicle effects in "RBI-257 Maleate" behavioral studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to vehicle effects in behavioral studies involving "RBI-257 Maleate."
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the dopamine D4 receptor.[1] Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby modulating downstream signaling pathways. Dopamine D4 receptors are G protein-coupled receptors that typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This can influence the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
Q2: What are the common challenges associated with vehicle selection for this compound?
A2: A primary challenge is the solubility of this compound. According to available data, it is soluble in organic solvents like DMSO and DMF, but has low solubility in aqueous solutions such as a DMSO:PBS mixture.[1][4] This necessitates the use of co-solvents or specific formulation strategies to achieve a homogenous and stable solution for administration, which can in turn introduce potential vehicle effects.
Q3: What are "vehicle effects" in the context of behavioral studies?
A3: Vehicle effects refer to any behavioral or physiological changes observed in an experimental animal that are caused by the administration of the delivery medium (the vehicle) itself, independent of the active compound (this compound). These effects can confound the interpretation of study results by masking or falsely attributing effects to the drug.
Q4: How can I select an appropriate vehicle for my this compound behavioral study?
A4: The selection of an appropriate vehicle should be guided by the route of administration, the required dose, and the solubility of this compound. A tiered approach is recommended:
-
Aqueous solutions: If possible, start with the simplest vehicles like sterile saline or phosphate-buffered saline (PBS). However, given the low aqueous solubility of this compound, this is often not feasible.
-
Co-solvent systems: A common approach for compounds with low water solubility is to use a co-solvent system. A small percentage of DMSO or ethanol can be used to dissolve the compound, which is then further diluted in saline or another aqueous buffer. It is crucial to keep the percentage of the organic solvent as low as possible to minimize its own behavioral effects.
-
Suspensions: If a true solution cannot be achieved, a homogenous suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) or Tween 80.
Q5: What are the essential control groups to include in my study to account for vehicle effects?
A5: To properly account for vehicle effects, your experimental design should include the following control groups:
-
Vehicle Control Group: This group receives the same volume and formulation of the vehicle as the drug-treated groups, administered via the same route and schedule. This is the most critical control for identifying vehicle-specific effects.
-
Naïve Control Group: This group receives no treatment (no injection or handling related to administration). This helps to assess the baseline behavior of the animals and the potential impact of handling and injection stress.
-
Positive Control Group (optional but recommended): This group receives a compound with a known effect on the behavioral paradigm being tested. This helps to validate the sensitivity of the assay.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in locomotor activity in the vehicle control group. | The vehicle itself may have sedative or stimulant properties. For example, high concentrations of DMSO or ethanol can decrease locomotor activity. | 1. Reduce Vehicle Concentration: Lower the percentage of the organic solvent in your vehicle formulation. 2. Switch Vehicle: Consider alternative vehicles with a lower potential for behavioral effects, such as a suspension with CMC or using a different co-solvent like polyethylene glycol (PEG), though these also need to be validated. 3. Acclimatize Animals: Habituate the animals to the injection procedure with saline injections for several days before the experiment to reduce stress-induced hyperactivity. |
| High variability in behavioral data within the vehicle control group. | Inconsistent vehicle preparation leading to non-homogenous solutions or suspensions. Stress from the administration procedure. | 1. Standardize Vehicle Preparation: Ensure a consistent and validated protocol for preparing the vehicle and the drug solution/suspension. Use fresh preparations for each experiment. 2. Refine Administration Technique: Ensure all researchers are using a consistent and minimally stressful administration technique. For intraperitoneal (IP) injections, ensure proper needle size and injection site. 3. Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability. |
| Precipitation of this compound observed in the vehicle upon storage or during administration. | The compound has low solubility and stability in the chosen vehicle. | 1. Prepare Fresh Solutions: Prepare the dosing solutions immediately before administration. 2. Solubility Aids: To increase solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period. However, ensure this does not degrade the compound. 3. pH Adjustment: Investigate if adjusting the pH of the vehicle (within physiological limits) improves the solubility of this compound. |
| No significant difference between the this compound treated group and the vehicle control group. | The vehicle is masking the drug's effect (antagonistic effect). The drug dose is too low. The vehicle is causing a ceiling effect in the behavioral measure. | 1. Conduct a Dose-Response Study: Test a range of this compound doses to determine the optimal concentration. 2. Re-evaluate the Vehicle: If a ceiling effect is suspected (e.g., the vehicle already maximally impairs performance on a memory task), a less behaviorally active vehicle must be chosen. 3. Change the Behavioral Paradigm: The chosen behavioral test may not be sensitive enough to detect the effects of this compound. |
Experimental Protocols
Protocol 1: Vehicle Selection and Formulation
-
Objective: To identify a suitable vehicle for the in vivo administration of this compound for behavioral studies.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Saline
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile water for injection
-
pH meter
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Solubility Testing (Small Scale):
-
Attempt to dissolve a small, known amount of this compound in sterile saline to determine its aqueous solubility.
-
If insoluble, test its solubility in 100% DMSO.
-
Based on the DMSO solubility, calculate the minimum volume of DMSO needed for the desired final concentration.
-
-
Co-Solvent Formulation:
-
Dissolve the required amount of this compound in the minimal volume of DMSO.
-
Slowly add sterile saline while vortexing to reach the final desired volume. Aim for a final DMSO concentration of <10%, ideally <5%.
-
Visually inspect for any precipitation. If precipitation occurs, this formulation is not suitable at this concentration.
-
-
Suspension Formulation:
-
Prepare a 0.5% CMC solution in sterile water. A small amount of Tween 80 (e.g., 0.1%) can be added to aid in wetting the powder.
-
Weigh the required amount of this compound and triturate it with a small amount of the CMC/Tween 80 vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to create a homogenous suspension.
-
-
-
Stability Assessment:
-
Store the prepared formulations at room temperature and 4°C for a defined period (e.g., 4 hours) and visually inspect for precipitation or changes in appearance.
-
For long-term studies, stability should be formally assessed using analytical methods like HPLC.
-
Protocol 2: Vehicle-Only Behavioral Assessment
-
Objective: To determine the behavioral effects of the selected vehicle in the absence of this compound.
-
Animals: Use the same species, strain, sex, and age of animals as planned for the main study.
-
Experimental Groups:
-
Group 1: Naïve (no injection)
-
Group 2: Saline injection
-
Group 3: Vehicle injection (e.g., 5% DMSO in saline)
-
-
Procedure:
-
Acclimatize animals to the housing facility and handling for at least one week.
-
Administer the respective treatments (saline or vehicle) at the same volume and route as planned for the drug study.
-
At a predetermined time point post-administration (corresponding to the planned drug testing time), subject the animals to the intended behavioral paradigm (e.g., open field test, elevated plus maze, etc.).
-
Record and analyze the behavioral parameters.
-
-
Data Analysis: Compare the behavioral data from the vehicle group to both the naïve and saline groups. Significant differences will indicate a vehicle effect that must be considered in the interpretation of the main study.
Visualizations
Caption: Signaling pathway of the Dopamine D4 receptor and the antagonistic action of this compound.
Caption: A generalized experimental workflow for behavioral studies with this compound.
References
Technical Support Center: Ensuring Reproducibility in Small Molecule Functional Assays
Disclaimer: Publicly available scientific literature identifies RBI-257 Maleate as a potent and selective dopamine D4 receptor antagonist.[1][2][3][4][5] The following technical support guide has been developed to address the user's request for troubleshooting functional assays for an RNA-binding protein (RBP) inhibitor. The experimental protocols, troubleshooting advice, and signaling pathways described below are based on general principles for assessing the activity of small molecules targeting RNA-protein interactions and are not based on published data specific to this compound in this context.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our assay results between replicates. What are the common causes?
High variability between replicates can stem from several sources, including:
-
Pipetting Errors: Inconsistent volumes of reagents, compounds, or cells can lead to significant differences. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Inconsistent Cell Seeding: For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers in each well.
-
Edge Effects in Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile buffer or media.
-
Reagent Instability: Ensure all reagents are properly stored and have not undergone multiple freeze-thaw cycles. Allow all reagents to equilibrate to room temperature before use.
Q2: Our positive control inhibitor is showing weaker than expected activity. What should we check?
-
Compound Degradation: Positive control compounds can degrade over time. Use a fresh aliquot of the control or purchase a new batch.
-
Incorrect Concentration: Verify the stock concentration of your positive control. A serial dilution error could lead to a lower final concentration in the assay.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer pH, temperature, or incubation time, can affect the activity of the control.
-
RNA and Protein Quality: Ensure the RNA and protein components of your assay are intact and active. RNA is particularly susceptible to degradation by RNases.
Q3: The Z' factor for our high-throughput screen (HTS) is consistently below 0.5. How can we improve it?
A Z' factor below 0.5 indicates a narrow separation between the positive and negative controls, suggesting the assay is not robust enough for HTS. To improve the Z' factor:
-
Optimize Reagent Concentrations: Titrate the concentrations of your RNA and protein to find the optimal window for a robust signal.
-
Increase Incubation Times: A longer incubation time may be necessary to reach reaction equilibrium.
-
Enhance Signal-to-Background Ratio: Explore different detection reagents or assay formats that may provide a better signal-to-background ratio.
-
Control for Assay Drift: Temperature or evaporation drift during a long HTS run can affect results. Run plates in a controlled environment and consider using plate seals.
Q4: We suspect our compound may be a promiscuous inhibitor. How can we test for this?
Promiscuous inhibitors often act through non-specific mechanisms. To identify these:
-
Include a Counter-Screen: Use an assay with a different RNA-protein pair to see if the compound has broad activity.
-
Test for Aggregation: Many promiscuous compounds form aggregates that sequester the protein or RNA. Assays can be run in the presence of a non-ionic detergent like Triton X-100 to disrupt aggregates.
-
Vary Enzyme/Protein Concentration: The IC50 of a specific inhibitor should not change with varying protein concentrations, whereas a non-specific inhibitor's IC50 often will.
-
Use Orthogonal Assays: Validate hits from your primary screen using a different assay format that relies on a different detection principle.
Troubleshooting Guides for Key Functional Assays
Fluorescence Polarization (FP) Assay
This assay measures the binding of a small, fluorescently labeled RNA to a larger protein partner. Binding slows the rotation of the RNA, increasing the polarization of emitted light.
Experimental Protocol:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, 0.01% Triton X-100).
-
Add 5 µL of 4x test compound (or DMSO for control) to a 384-well black plate.
-
Add 5 µL of 4x fluorescently labeled RNA (e.g., 20 nM).
-
Add 10 µL of 2x RNA-binding protein (e.g., 100 nM).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a plate reader.
Troubleshooting Table:
| Problem | Possible Cause | Solution |
| High background fluorescence | Compound is autofluorescent. | Pre-read the plate after compound addition to subtract background. |
| Low signal window | RNA and protein concentrations are not optimal. | Titrate both RNA and protein to find concentrations that give a robust signal window. |
| Signal drift over time | Photobleaching of the fluorescent label. | Reduce the excitation intensity or the read time. Use a more photostable fluorophore. |
| False positives | Compound is a fluorescence quencher. | Validate hits with an orthogonal assay that is not fluorescence-based. |
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the interaction between a biotinylated RNA and a tagged protein (e.g., GST-tag).
Experimental Protocol:
-
Prepare the assay buffer as recommended by the manufacturer.
-
Add 2 µL of test compound to a 384-well white plate.
-
Add 2 µL of biotinylated RNA.
-
Add 2 µL of tagged RNA-binding protein.
-
Incubate for 60 minutes at room temperature.
-
Add 2 µL of streptavidin-coated donor beads and 2 µL of anti-tag acceptor beads.
-
Incubate for 60 minutes in the dark.
-
Read the signal on an AlphaScreen-compatible plate reader.
Troubleshooting Table:
| Problem | Possible Cause | Solution |
| High background signal | Non-specific binding of beads. | Add a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. |
| Signal "hooking" | High concentrations of RNA or protein. | Titrate the RNA and protein to lower concentrations to avoid the hook effect. |
| Signal decreases over time | Light sensitivity of donor beads. | Perform all steps with donor beads in low light conditions. |
| False negatives | Compound interferes with the AlphaScreen chemistry. | Test the compound in a simple biotin-streptavidin AlphaScreen assay to check for interference. |
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway of an RBP inhibitor.
Caption: General workflow for screening RBP inhibitors.
Caption: Logical workflow for assay troubleshooting.
Quantitative Data Summary
The following tables provide examples of expected quantitative data from robust functional assays for an RNA-binding protein inhibitor.
Table 1: Assay Performance Metrics
| Parameter | Acceptable Range | Ideal Value |
| Z' Factor | > 0.5 | > 0.7 |
| Signal-to-Background | > 3 | > 10 |
| Coefficient of Variation (%CV) | < 15% | < 10% |
Table 2: Example Dose-Response Data for a Potent Inhibitor
| Compound Concentration (nM) | % Inhibition |
| 1 | 5 |
| 10 | 20 |
| 50 | 48 |
| 100 | 75 |
| 500 | 95 |
| 1000 | 98 |
| Calculated IC50 | 52 nM |
References
Validation & Comparative
Head-to-head comparison of "RBI-257 Maleate" and fananserin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two notable research compounds: RBI-257 Maleate and fananserin. Both molecules have garnered interest for their interactions with key neurotransmitter receptors implicated in various neuropsychiatric disorders. This document summarizes their pharmacological profiles, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific investigative needs.
Introduction
This compound is recognized as a highly potent and selective antagonist of the dopamine D4 receptor.[1] Its selectivity for the D4 subtype over other dopamine receptors makes it a valuable tool for elucidating the specific roles of this receptor in physiological and pathological processes.
Fananserin (RP-62203) is a potent antagonist with high affinity for both the serotonin 5-HT2A and dopamine D4 receptors.[2][3] This dual antagonism has positioned it as a compound of interest in research related to psychosis and other central nervous system disorders.[2]
Comparative Pharmacological Profile
The following tables summarize the available quantitative data on the binding affinities of this compound and fananserin for various neurotransmitter receptors. This data is crucial for understanding their potency and selectivity.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D4 | D2 | D1 | D3 |
| This compound | 0.3[1] | 516.3 (1721-fold selective vs. D2L) | 2572.8 (8576-fold selective) | 131.7 (439-fold selective) |
| Fananserin | 2.93 | 726 | Not Reported | Not Reported |
Table 2: Serotonin and Other Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT2A | Histamine H1 | α1-Adrenergic |
| This compound | Not Reported | Not Reported | Not Reported |
| Fananserin | 0.37 | 13 (IC50) | 14 (IC50) |
Signaling Pathways
Both this compound and fananserin exert their effects by antagonizing G protein-coupled receptors (GPCRs), thereby blocking their downstream signaling cascades.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. Upon activation by dopamine, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By antagonizing this receptor, this compound and fananserin prevent this signaling cascade.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to the Gq/11 signaling pathway. Activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Fananserin, as a 5-HT2A antagonist, blocks this cascade.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the pharmacological profiles of compounds like this compound and fananserin. Specific parameters may vary between laboratories and individual experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram
Methodology
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined.
-
-
Assay Incubation:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D4 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound or fananserin).
-
Incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced production of inositol phosphates, a downstream signaling product of Gq-coupled receptors like 5-HT2A.
Methodology
-
Cell Culture and Labeling:
-
Cells stably expressing the 5-HT2A receptor are cultured in multi-well plates.
-
The cells are labeled by incubating them overnight with myo-[3H]inositol, which is incorporated into the cell membranes as phosphoinositides.
-
-
Compound Treatment:
-
The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Varying concentrations of the antagonist (e.g., fananserin) are added to the wells, followed by a fixed concentration of a 5-HT2A agonist (e.g., serotonin).
-
-
Assay Termination and Lysis:
-
The reaction is stopped, and the cells are lysed to release the intracellular contents.
-
-
Purification of Inositol Phosphates:
-
The cell lysates are applied to anion-exchange chromatography columns to separate the [3H]inositol phosphates from other radiolabeled molecules.
-
-
Quantification:
-
The amount of [3H]inositol phosphates is quantified by scintillation counting.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced IP accumulation is plotted against its concentration to determine the IC50 value, representing its functional potency.
-
Conclusion
This compound and fananserin are both potent antagonists of the dopamine D4 receptor. However, their overall pharmacological profiles differ significantly. This compound is characterized by its high selectivity for the D4 receptor over other dopamine receptor subtypes. Fananserin, in contrast, exhibits a broader profile with high affinity for both the dopamine D4 and serotonin 5-HT2A receptors, as well as moderate affinity for histamine H1 and α1-adrenergic receptors.
The choice between these two compounds will depend on the specific research question. This compound is an excellent tool for studies focused on the isolated role of the dopamine D4 receptor. Fananserin is more suited for investigating the combined effects of D4 and 5-HT2A receptor antagonism or for studies where a broader pharmacological action is desired. The lack of publicly available data on the 5-HT2A binding affinity of this compound underscores the need for further characterization to fully delineate its selectivity profile in direct comparison to multi-target ligands like fananserin.
References
- 1. 35371-03-0|(4-Iodophenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]
- 2. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of RBI-257 Maleate Binding Affinity: A Comparative Guide to Characterization Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of techniques used to validate the binding affinity of RBI-257 Maleate, a potent and selective dopamine D4 receptor antagonist. While direct cross-validation of this compound using multiple biophysical techniques is not extensively documented in publicly available literature, this document outlines the established binding profile of this compound and compares it with other selective dopamine D4 receptor antagonists. Furthermore, it details the experimental protocols for key binding affinity assays, offering a framework for the comprehensive evaluation of novel and existing compounds targeting the dopamine D4 receptor.
Introduction to this compound
This compound is a high-affinity antagonist for the dopamine D4 receptor, with a reported inhibitory constant (Ki) of 0.3 nM.[1] Its high selectivity over other dopamine receptor subtypes, including D1, D2, and D3, makes it a valuable tool for studying the specific roles of the D4 receptor in various physiological and pathological processes. The dopamine D4 receptor, a G protein-coupled receptor (GPCR) coupled to Gi/o proteins, is a significant target in the development of therapeutics for neurological and psychiatric disorders.
Comparative Binding Affinity of Dopamine D4 Receptor Antagonists
The binding affinity of a ligand to its receptor is a critical parameter in drug discovery, influencing its potency and potential for off-target effects. The following table summarizes the binding affinities of this compound and other selective dopamine D4 receptor antagonists. It is important to note that these values are typically determined using radioligand binding assays.
| Compound | Dopamine D4 Receptor Ki (nM) | Reference Compound(s) for D4 | Selectivity over D2 Receptor | Selectivity over D3 Receptor |
| This compound | 0.3 | - | High | High |
| L-745,870 | 0.43 | - | >1000-fold | >1000-fold |
| Nemonapride | ~1 | - | Moderate | Moderate |
| Clozapine | 10-20 | - | ~10-fold | Moderate |
| A-412997 (Agonist) | 1.1 | - | High | High |
Methodologies for Binding Affinity Determination
A variety of biophysical and biochemical techniques can be employed to determine the binding affinity of a ligand to its receptor. The choice of method often depends on the properties of the ligand and receptor, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).
Radioligand Binding Assay
Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions, particularly for GPCRs. This technique involves the use of a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled test compound, such as this compound, is measured by its ability to compete with and displace the radioligand.
Experimental Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared. This is typically achieved by homogenizing the cells in a lysis buffer and isolating the membrane fraction through centrifugation.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the unlabeled test compound (this compound or other antagonists).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, e.g., the dopamine D4 receptor) is immobilized.
Principle: An analyte (e.g., this compound) is flowed over the sensor surface. As the analyte binds to the immobilized ligand, the mass at the surface increases, leading to a change in the refractive index, which is detected as a change in the SPR signal. The association and dissociation of the analyte can be monitored in real time, providing kinetic information (kon and koff) from which the equilibrium dissociation constant (Kd) can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event. It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule (e.g., the dopamine D4 receptor). The heat released or absorbed upon binding is measured by a sensitive calorimeter. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the thermodynamic parameters of the interaction.
Functional Assays (e.g., cAMP Assay)
Functional assays measure the biological response elicited by ligand binding to a receptor. For Gi/o-coupled receptors like the dopamine D4 receptor, antagonists like this compound will block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.
Principle: Cells expressing the dopamine D4 receptor are first stimulated with an agonist (e.g., dopamine) in the presence of varying concentrations of an antagonist (e.g., this compound). The intracellular cAMP levels are then measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based reporters. The ability of the antagonist to block the agonist effect is quantified, and an IC50 value can be determined, which reflects its functional potency.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a highly potent and selective antagonist of the dopamine D4 receptor. While radioligand binding assays have been instrumental in establishing its high affinity, a comprehensive understanding of its interaction with the receptor would be further enhanced by cross-validation using orthogonal techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry. These methods would provide valuable kinetic and thermodynamic data, respectively, offering a more complete picture of the binding event. Additionally, functional assays are crucial for correlating binding affinity with biological activity. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of dopamine receptor pharmacology and drug discovery, facilitating the robust characterization of novel D4 receptor ligands.
References
Comparative Analysis of Selective Dopamine D4 Receptor Antagonism in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of selective dopamine D4 receptor antagonism, with a focus on compounds like RBI-257 Maleate, in established animal models of psychosis. Due to the limited publicly available data on this compound, this analysis utilizes data from the well-characterized selective D4 antagonist, L-745,870, as a proxy. The performance of selective D4 antagonism is compared against the typical antipsychotic, haloperidol, and the atypical antipsychotic, clozapine, providing a comprehensive overview for researchers in the field of antipsychotic drug development.
Introduction to Antipsychotic Drug Targets
The therapeutic effects of antipsychotic medications are primarily attributed to their interaction with dopamine and serotonin receptors in the brain.[1]
-
Typical Antipsychotics (e.g., Haloperidol): These first-generation drugs primarily act as potent antagonists of the dopamine D2 receptor.[2] Their clinical efficacy is strongly correlated with their ability to block this receptor.[2]
-
Atypical Antipsychotics (e.g., Clozapine, Risperidone): This second-generation of antipsychotics exhibits a broader receptor binding profile, notably including antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[3] This dual action is thought to contribute to their efficacy against a wider range of symptoms and a lower incidence of certain side effects compared to typical antipsychotics.
-
Selective Dopamine D4 Receptor Antagonists (e.g., this compound, L-745,870): The discovery that the highly effective atypical antipsychotic clozapine has a high affinity for the dopamine D4 receptor spurred interest in developing selective D4 antagonists as a novel class of antipsychotics. The hypothesis was that selective D4 antagonism could offer antipsychotic efficacy with a reduced side-effect profile, particularly concerning extrapyramidal symptoms associated with strong D2 blockade.
Key Animal Models in Psychosis Research
Animal models are crucial for evaluating the potential therapeutic efficacy of novel antipsychotic compounds. Two of the most widely used models are:
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents by dopamine agonists like apomorphine or amphetamine. The ability of a compound to restore disrupted PPI is considered a predictor of antipsychotic activity.
-
Psychostimulant-Induced Hyperlocomotion: Administration of dopamine agonists such as amphetamine or cocaine leads to a significant increase in locomotor activity in rodents. This hyperactivity is considered a model for the positive symptoms of psychosis. The attenuation of this hyperlocomotion by a test compound is another key indicator of potential antipsychotic efficacy.
Comparative Efficacy in Preclinical Models
The following tables summarize the effects of a selective dopamine D4 antagonist (represented by L-745,870), a typical antipsychotic (haloperidol), and an atypical antipsychotic (clozapine) in the prepulse inhibition and locomotor activity models.
Table 1: Effects on Prepulse Inhibition (PPI) Deficits Induced by Dopamine Agonists
| Compound Class | Representative Drug | Animal Model | Effect on Apomorphine-Induced PPI Deficit | Reference(s) |
| Selective Dopamine D4 Antagonist | L-745,870 | Rat | Conflicting Results: - Reverses deficit (1-10 mg/kg) - Ineffective | |
| Typical Antipsychotic | Haloperidol | Rat, Human | Reverses deficit (e.g., 0.1 mg/kg in rats) | |
| Atypical Antipsychotic | Clozapine | Rat | Reverses deficit (1-5.6 mg/kg) |
Note: The conflicting findings for L-745,870 in the PPI model represent a significant challenge to the hypothesis that selective D4 antagonism alone is sufficient for antipsychotic-like effects in this paradigm.
Table 2: Effects on Psychostimulant-Induced Hyperlocomotion
| Compound Class | Representative Drug | Animal Model | Effect on Amphetamine-Induced Hyperactivity | Reference(s) |
| Selective Dopamine D4 Antagonist | L-745,870 | Mouse | Ineffective at doses selective for D4 receptors | |
| Typical Antipsychotic | Haloperidol | Rat | Blocks hyperactivity | |
| Atypical Antipsychotic | Clozapine | Rat, Mouse | Inhibits hypermotility |
Discussion of Comparative Performance
The preclinical data for the selective dopamine D4 antagonist, L-745,870, presents a complex picture. While some studies have shown efficacy in restoring PPI deficits, a key predictor of antipsychotic potential, other studies have failed to replicate this finding and have shown a lack of effect in the amphetamine-induced hyperactivity model. This inconsistency in preclinical models is further underscored by the fact that L-745,870 was found to be ineffective in treating psychosis in human clinical trials.
In contrast, both typical (haloperidol) and atypical (clozapine) antipsychotics consistently demonstrate efficacy across these standard animal models, which aligns with their established clinical utility. This suggests that while the dopamine D4 receptor may play a role in the broader pharmacology of some antipsychotics like clozapine, selective antagonism of this receptor alone may not be sufficient to produce robust antipsychotic effects.
Signaling Pathways and Experimental Workflow
Dopamine and Serotonin Receptor Signaling in Psychosis
The following diagram illustrates the primary signaling pathways targeted by typical and atypical antipsychotics.
Caption: Antipsychotic drug targets in psychosis-related signaling.
General Experimental Workflow for Preclinical Antipsychotic Testing
The diagram below outlines a typical workflow for evaluating a novel compound in animal models of psychosis.
Caption: Workflow for testing novel antipsychotic compounds.
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Apparatus: Startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response of the animal (typically a piezoelectric accelerometer).
-
Acclimation: Animals (rats or mice) are placed in the startle chamber and allowed to acclimate for a period of 5-10 minutes with background white noise.
-
Procedure: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 3-12 dB above background) is presented that does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse stimulus is presented shortly before (typically 30-120 ms) the high-intensity pulse stimulus.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration: The test compound (e.g., L-745,870), a standard antipsychotic (e.g., haloperidol), or vehicle is administered at a specified time before the session. A dopamine agonist (e.g., apomorphine) is administered shortly before the test to induce a PPI deficit.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100 ].
Psychostimulant-Induced Hyperlocomotion
-
Apparatus: An open-field arena, typically a square or circular enclosure, equipped with automated photobeam detectors or video tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Acclimation: Animals are habituated to the open-field arena for a period (e.g., 30-60 minutes) on one or more days prior to testing to reduce novelty-induced activity.
-
Procedure:
-
On the test day, animals are administered the test compound, a standard antipsychotic, or vehicle.
-
After a pretreatment period, they are administered a psychostimulant (e.g., amphetamine) or saline.
-
Immediately following the psychostimulant injection, the animals are placed in the open-field arena, and their locomotor activity is recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: The primary measure is the total distance traveled or the number of beam breaks over the course of the session. The data is typically analyzed in time bins to observe the onset and duration of the drug effects.
Conclusion
The comparative analysis of selective dopamine D4 receptor antagonism in animal models of psychosis reveals a complex and, at times, contradictory profile. While the initial hypothesis for selective D4 antagonists as a novel class of antipsychotics was compelling, the preclinical evidence, primarily from studies with L-745,870, has been inconsistent. This contrasts with the robust and reproducible effects of typical and atypical antipsychotics in the same models. These findings suggest that while the D4 receptor remains a target of interest in neuropsychiatric drug discovery, its role in the direct mediation of antipsychotic effects appears to be more nuanced than initially proposed. Further research with novel selective D4 ligands, such as this compound, in a broad range of preclinical models is necessary to fully elucidate the therapeutic potential of targeting this receptor.
References
- 1. Typical vs. Atypical Antipsychotics: How They Differ [verywellhealth.com]
- 2. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
In vitro validation of "RBI-257 Maleate" as a selective D4 antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of selective antagonists for the dopamine D4 receptor, a key target in neuropharmacology. While the initial focus of this guide was "RBI-257 Maleate," a thorough literature search did not yield publicly available quantitative in vitro binding data for this specific compound. Therefore, this guide presents a comparative analysis of other well-characterized and highly selective D4 antagonists, providing essential data for researchers seeking suitable pharmacological tools.
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex and limbic areas. This distinct localization, compared to other dopamine receptor subtypes, suggests that selective D4 antagonists could offer therapeutic benefits for neuropsychiatric disorders with fewer motor side effects. This guide focuses on the critical in vitro parameters that define the potency and selectivity of such compounds.
Comparative Analysis of D4 Receptor Antagonists
The selectivity of a D4 antagonist is paramount for its utility as a research tool and its potential as a therapeutic agent. High selectivity against other dopamine receptor subtypes, particularly D2 and D3, is crucial to minimize off-target effects. The following table summarizes the in vitro binding affinities (Ki) of representative selective D4 receptor antagonists for human dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| L-745,870 | 0.43[1][2] | >1000 | >1000 | >2325 | >2325 |
| U-101387 | 10[3] | >2000 | >2000 | >200 | >200 |
| Compound 24* | 0.11 | 915 | 409 | 8318 | 3715 |
*Data for Compound 24 is derived from a 2022 study by Del Bello et al. and represents a novel highly selective antagonist.[4]
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize D4 receptor antagonists.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D2, D3, or D4 receptor subtypes are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors), and varying concentrations of the unlabeled test compound (antagonist).
-
To determine non-specific binding, a high concentration of a known, potent, non-radiolabeled ligand (e.g., haloperidol or (+)-butaclamol) is added to a set of wells.
-
The plates are incubated at room temperature for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism Assay (BRET-based)
This assay measures the ability of a test compound to block the intracellular signaling cascade initiated by agonist activation of the D4 receptor. Bioluminescence Resonance Energy Transfer (BRET) is a sensitive method to detect protein-protein interactions, such as G-protein activation or β-arrestin recruitment.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in a suitable medium.
-
Cells are co-transfected with plasmids encoding for the D4 receptor, a G-protein subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and another signaling protein (e.g., Gγ subunit or β-arrestin) fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).
2. Assay Procedure (Antagonist Mode):
-
Transfected cells are harvested and plated in a 96-well microplate.
-
Cells are pre-incubated with varying concentrations of the test antagonist for a short period.
-
A fixed concentration of a D4 receptor agonist (e.g., dopamine or quinpirole) is then added to stimulate the receptor.
-
The BRET substrate (e.g., coelenterazine h) is added to the wells.
3. BRET Signal Detection:
-
If the agonist activates the D4 receptor, it causes a conformational change that brings the BRET donor and acceptor proteins into close proximity, resulting in an increase in the BRET signal.
-
The plate is read using a microplate reader capable of detecting the light emissions from both the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
4. Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
The ability of the antagonist to inhibit the agonist-induced increase in the BRET signal is measured.
-
The concentration of the antagonist that causes 50% inhibition of the agonist response (IC50) is determined from the dose-response curve. This value is indicative of the functional potency of the antagonist.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 3. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Assessing the Functional Selectivity of RBI-257 Maleate in Cell Signaling Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of RBI-257 Maleate, a potent dopamine D4 receptor antagonist, alongside other selective D4 receptor ligands. The focus is on functional selectivity, examining the modulation of distinct downstream signaling pathways, primarily G-protein dependent and β-arrestin-mediated pathways. This objective comparison is supported by available experimental data and detailed methodologies for key cell signaling assays.
Executive Summary
This compound is a highly potent and selective antagonist for the dopamine D4 receptor.[1] Its functional selectivity, particularly its influence on G-protein versus β-arrestin signaling pathways, is a critical aspect of its pharmacological profile. This guide compares this compound with other well-characterized D4 receptor ligands, such as L-745,870 and FAUC 365, to provide a comprehensive overview for researchers in drug discovery and molecular pharmacology. While extensive data is available for its high-affinity binding and G-protein pathway antagonism, there is a notable lack of publicly available data on its activity in β-arrestin recruitment assays.
Comparison of Dopamine D4 Receptor Ligands
The functional selectivity of a ligand is determined by its ability to differentially modulate multiple signaling pathways downstream of a single receptor. For the dopamine D4 receptor, a Gi/o-coupled GPCR, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiation of distinct signaling cascades.
Ligand Binding Affinities
A summary of the binding affinities (Ki, in nM) for this compound and selected alternative ligands at various dopamine receptor subtypes is presented below. A lower Ki value indicates a higher binding affinity.
| Compound | D4 Ki (nM) | D1 Ki (nM) | D2L Ki (nM) | D3 Ki (nM) | D4/D2L Selectivity | D4/D3 Selectivity |
| This compound | 0.3 | >2572 | 516.3 | 131.7 | ~1721-fold | ~439-fold |
| L-745,870 | 0.43 | >1000 | 960 | 2300 | >2000-fold | >5000-fold |
| FAUC 365 | 340 | >10000 | 3600 | 0.5 | ~10.6-fold | 680-fold (D3 selective) |
Data compiled from multiple sources.[3][4][5]
Functional Selectivity Profile
The following table summarizes the available functional data for this compound and L-745,870 in key cell signaling assays that probe G-protein and β-arrestin pathways. Functional selectivity can be inferred by comparing a ligand's potency (e.g., IC50) or efficacy (e.g., Emax) across these different pathways.
| Compound | G-Protein Pathway (cAMP Inhibition) | β-Arrestin Pathway (Recruitment) |
| IC50 / pIC50 | IC50 / pIC50 / Emax | |
| This compound | Potent Antagonist (Quantitative data not available in reviewed literature) | Data not available in reviewed literature |
| L-745,870 | IC50 ~1-10 nM | Antagonist (Quantitative data varies across studies) |
This table highlights the current gap in the publicly available functional data for this compound, particularly concerning its effect on the β-arrestin pathway.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell line and reagents used.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone.
-
Test compounds: this compound, L-745,870, etc.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or control in assay buffer.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: cAMP Inhibition
Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Test compounds: this compound, L-745,870, etc.
-
Agonist: Dopamine.
-
Adenylyl cyclase stimulator: Forskolin.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Plate the D4 receptor-expressing cells in a 96- or 384-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically the EC80 concentration) along with forskolin to stimulate adenylyl cyclase.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist to determine the IC50 value.
β-Arrestin Recruitment Assay (BRET-based)
Objective: To quantify the ability of a compound to antagonize agonist-induced β-arrestin recruitment to the dopamine D4 receptor.
Materials:
-
HEK293 cells.
-
Expression vectors for D4R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
Test compounds: this compound, L-745,870, etc.
-
Agonist: Dopamine.
-
BRET substrate (e.g., Coelenterazine h).
-
Plate reader capable of detecting BRET signals.
Procedure:
-
Co-transfect HEK293 cells with the D4R-Rluc and β-arrestin-YFP expression vectors.
-
Plate the transfected cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Add a fixed concentration of dopamine to stimulate β-arrestin recruitment.
-
Add the BRET substrate.
-
Measure the light emission at the acceptor and donor wavelengths using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log concentration of the antagonist to determine the IC50 and/or Emax for the inhibition of β-arrestin recruitment.
Conclusion
References
Reproducibility of Published Findings for the Dopamine D4 Receptor Ligand RBI-257 Maleate: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of RBI-257 Maleate, a potent dopamine D4 receptor antagonist, alongside other commonly used alternative ligands. The data presented here is collated from published literature to aid in the objective assessment of its performance and to provide a framework for reproducible experimental design.
Comparative Analysis of Dopamine D4 Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and a selection of alternative dopamine D4 receptor ligands. Lower Ki values indicate higher binding affinity. EC50 and IC50 values represent the concentration of a ligand that elicits 50% of the maximal response (for agonists) or inhibits 50% of the maximal response (for antagonists), respectively.
Table 1: Binding Affinity (Ki) of Selected Ligands for Dopamine Receptor Subtypes (in nM)
| Compound | Dopamine D4 | Dopamine D2 | Dopamine D3 | D4 Selectivity vs D2 | D4 Selectivity vs D3 |
| This compound | 0.3 [1][2] | 516.3[1] | 131.7[1] | ~1721-fold[1] | ~439-fold |
| L-745,870 (Antagonist) | 0.43 - 0.51 | 960 | 2300 | ~1882-2232-fold | ~4510-5349-fold |
| Nemonapride (Antagonist) | 0.31 | 0.16 | 0.26 | 0.52-fold | 0.84-fold |
| A-412997 (Agonist) | 7.9 - 12.1 | >1000 | >1000 | >82-fold | >82-fold |
| PD-168077 (Agonist) | 8.7 - 11.9 | 1050 | 2540 | ~88-121-fold | ~213-292-fold |
| Ro 10-5824 (Partial Agonist) | 5.2 | >5200 | 1300 | >1000-fold | 250-fold |
Table 2: Functional Activity of Selected Ligands at the Dopamine D4 Receptor
| Compound | Assay Type | Functional Effect | Potency (EC50/IC50 in nM) |
| This compound | Not specified in retrieved results | Antagonist | Data not available |
| L-745,870 | cAMP Inhibition | Antagonist | IC50: Data not specified, reverses dopamine-mediated inhibition |
| Nemonapride | Not specified in retrieved results | Antagonist | Data not available |
| A-412997 | Calcium Flux | Full Agonist | EC50: 28.4 |
| PD-168077 | Not specified in retrieved results | Agonist | Data not available |
| Ro 10-5824 | GTPγS Binding | Partial Agonist | EC50: 205 |
Signaling Pathway and Experimental Workflow
To understand the context of these findings, it is essential to visualize the underlying biological processes and experimental procedures.
The diagram above illustrates the canonical signaling pathway of the dopamine D4 receptor, a Gi/o-coupled receptor. Agonist binding, such as dopamine, activates the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound, as an antagonist, blocks this activation.
This workflow outlines the key steps in a competitive radioligand binding assay, a common method to determine the binding affinity (Ki) of a compound for a specific receptor.
Experimental Protocols
Reproducibility is contingent on detailed and consistent experimental protocols. Below are generalized methodologies for the key assays cited in this guide.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity ligand for the D4 receptor labeled with a radioisotope (e.g., [3H]spiperone).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: In a multi-well plate, cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. A competition curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) following receptor activation or inhibition. For Gi/o-coupled receptors like the dopamine D4 receptor, activation leads to a decrease in cAMP levels.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Activator: Forskolin is commonly used to stimulate cAMP production, creating a measurable baseline that can be inhibited by D4 receptor activation.
-
Agonist/Antagonist: The test compound to be evaluated.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, FRET, or ELISA-based) are used to quantify intracellular cAMP levels.
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere.
-
Compound Incubation:
-
Agonist Mode: Cells are incubated with varying concentrations of the test agonist.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test antagonist before the addition of a fixed concentration of a D4 receptor agonist (e.g., dopamine).
-
-
cAMP Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 value.
-
Antagonist Mode: A dose-response curve is generated by plotting the reversal of agonist-induced cAMP inhibition against the antagonist concentration to determine the IC50 value.
-
References
A Comparative Benchmarking Guide: RBI-257 Maleate Against Novel D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RBI-257 Maleate, a potent dopamine D4 receptor antagonist, with other novel antagonists targeting the D4 receptor. The following sections present a detailed analysis of their performance based on available experimental data, including binding affinities, selectivity profiles, and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of therapeutics for various neuropsychiatric and neurological disorders. Its unique expression profile in the prefrontal cortex and limbic system has made it an attractive target for treating conditions such as schizophrenia, ADHD, and substance use disorders, with the potential for fewer extrapyramidal side effects compared to broader-spectrum dopamine antagonists. This guide focuses on this compound and benchmarks it against notable novel D4 receptor antagonists: L-745,870, ML398, and the recently developed compound 24, which has shown promise in the context of glioblastoma research.
Comparative Analysis of In Vitro Performance
The primary measure of a drug's potency at its target receptor is its binding affinity, typically represented by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Selectivity, the ratio of binding affinity for the target receptor over other receptors, is crucial for minimizing off-target effects.
Binding Affinity and Selectivity
The following table summarizes the reported binding affinities (Ki in nM) of this compound and the selected novel antagonists for the human dopamine D4, D2, and D3 receptors. The selectivity ratio is calculated as Ki (D2 or D3) / Ki (D4).
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| This compound | 0.3 | 402 | 131.7 | ~1340 | ~439 |
| L-745,870 | 0.43 | 960 | 2300 | ~2232 | ~5349 |
| ML398 | 36 | >20,000 | >20,000 | >555 | >555 |
| Compound 24 | 0.066 | 549 | 245 | ~8318 | ~3712 |
Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Key Observations:
-
Potency: Compound 24 exhibits the highest reported affinity for the D4 receptor, followed by this compound and L-745,870, which have comparable sub-nanomolar potencies. ML398 shows a lower affinity in the nanomolar range.
-
Selectivity: Compound 24 demonstrates the highest selectivity for the D4 receptor over both D2 and D3 receptors. L-745,870 also displays a high degree of selectivity, particularly against the D3 receptor. This compound shows robust selectivity, though comparatively less than L-745,870 and Compound 24 against the D3 receptor. ML398 is highly selective, with negligible binding to other dopamine receptor subtypes at concentrations up to 20 µM.
Pharmacokinetic Profiles
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. A favorable PK profile is essential for a drug candidate's success.
| Compound | Oral Bioavailability | Plasma Half-life (t1/2) | Brain Penetration |
| This compound | Data not available | Data not available | Data not available |
| L-745,870 | 20-60% (rat, monkey) | 2.1-2.8 hours (rat, monkey) | Excellent brain-to-plasma ratio |
| ML398 | Data not available | Data not available | High |
| Compound 24 | Data not available | Data not available | Data not available |
Key Observations:
-
L-745,870 has been shown to possess good oral bioavailability and excellent brain penetration in preclinical models.
-
ML398 is reported to be highly brain penetrant.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Dopamine Receptor Affinity
This assay is a standard method to determine the binding affinity of a test compound for a specific receptor.
-
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to cell membranes expressing the dopamine receptor of interest (D4, D2, or D3). The amount of radioligand displaced by the test compound is measured, and from this, the half-maximal inhibitory concentration (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D4, D2, or D3 receptor.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity radioligand.
-
Test Compounds: Serial dilutions of this compound and novel antagonists.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
-
-
Procedure:
-
Assay plates are prepared with the test compound at various concentrations, the radioligand at a fixed concentration (typically at or near its Kd value), and the cell membranes.
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific agent) are included.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data is analyzed by plotting the percentage of specific binding against the log concentration of the test compound to determine the IC50 value, which is then converted to the Ki value.
-
Functional Antagonism Assay (cAMP Inhibition)
This assay determines the functional effect of an antagonist on receptor signaling.
-
Principle: The dopamine D4 receptor is a Gi/o-coupled receptor. Its activation by an agonist (e.g., dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this agonist-induced decrease in cAMP.
-
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compounds: Serial dilutions of the D4 receptor antagonists.
-
cAMP Assay Kit: HTRF, AlphaScreen, or ELISA-based kits.
-
-
Procedure:
-
Cells are plated in a suitable microplate format.
-
Cells are pre-incubated with various concentrations of the antagonist.
-
Forskolin is added to stimulate cAMP production.
-
The agonist (dopamine) is added at a fixed concentration (typically the EC80) to inhibit adenylyl cyclase.
-
The reaction is incubated, and then the cells are lysed.
-
The intracellular cAMP concentration is measured using a cAMP assay kit.
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 for functional antagonism is determined.
-
Visualizing Key Concepts
The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Dopamine D4 receptor signaling pathway and point of antagonist intervention.
Caption: A typical workflow for the preclinical evaluation of a D4 receptor antagonist.
Conclusion
This guide provides a comparative overview of this compound and several novel dopamine D4 receptor antagonists. Based on the available data, Compound 24 demonstrates exceptional potency and selectivity, marking it as a significant compound for further investigation, particularly in the context of glioblastoma. L-745,870 and this compound remain highly potent and selective antagonists. ML398, while less potent, offers a distinct chemical scaffold with high selectivity.
The choice of an optimal D4 receptor antagonist for a specific research or therapeutic application will depend on the desired balance of potency, selectivity, and pharmacokinetic properties. The lack of comprehensive, directly comparative studies highlights an area for future research. Further investigation into the in vivo efficacy and pharmacokinetic profiles of this compound and the newer antagonists is warranted to fully elucidate their therapeutic potential.
Safety Operating Guide
Proper Disposal of RBI-257 Maleate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling RBI-257 Maleate must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. The primary route for disposal of this compound, and any materials contaminated with it, is through an approved hazardous waste disposal facility. This is mandated due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.[2]
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.[1] All waste handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Clearly label all waste containing this compound as "Hazardous Waste."[2]
-
Segregate waste contaminated with this compound from other laboratory waste streams to prevent cross-contamination and ensure proper disposal. Incompatible wastes should not be mixed.
-
-
Waste Collection and Storage :
-
Collect solid this compound waste and contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealable, and chemically compatible container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
For solutions containing this compound, use a labeled, leak-proof container.
-
Keep waste containers tightly closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
-
Labeling :
-
The hazardous waste label must include:
-
The full chemical name: "this compound" (abbreviations are not permitted).
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator.
-
Appropriate hazard pictograms.
-
-
-
Arrange for Pickup and Disposal :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash. The safety data sheet explicitly warns to "Avoid release to the environment."
-
In-Lab Treatment and Neutralization (Not Recommended for this compound)
While some laboratory chemicals can be neutralized or treated in the lab before disposal, this is not recommended for this compound without explicit approval from your EHS department. The compound's high aquatic toxicity necessitates professional disposal. General guidelines for in-lab neutralization of acids and bases are provided below for context but should not be applied to this compound.
| Parameter | Guideline for General In-Lab Neutralization |
| Eligible Waste | Simple acidic or basic solutions without heavy metals or other hazardous components. |
| Quantity Limits | Typically limited to small quantities (e.g., < 25 mL for concentrated acids/bases). |
| pH Range for Sewer Disposal | The final neutralized solution must have a pH between 5 and 9. |
| Dilution | The neutralized solution must be flushed with a large volume of water (e.g., at least 20 parts water). |
Note: These are general guidelines and may not be permissible at your institution. Always follow your specific EHS protocols.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Empty Container Disposal
Containers that held this compound must also be disposed of as hazardous waste. If your institution allows for the recycling of empty containers, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove all labels before placing the container in the appropriate recycling or trash receptacle as per your institution's policy.
References
Essential Safety and Operational Guide for Handling RBI-257 Maleate
This document provides immediate safety, handling, and disposal protocols for RBI-257 Maleate, tailored for researchers, scientists, and drug development professionals. Following these guidelines is crucial for ensuring laboratory safety and procedural accuracy.
Chemical Identifier and Properties
| Property | Value |
| Product Name | This compound |
| Synonyms | p-Iodo-U-101958 Maleate |
| CAS Number | 911378-38-6 |
| Molecular Formula | C25H32IN3O5 |
| Molecular Weight | 581.45 g/mol [1] |
| Appearance | Solid[2] |
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Adherence to the following precautionary statements is mandatory.
| GHS Classification | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[2]P270: Do not eat, drink or smoke when using this product.[2]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P501: Dispose of contents/container to an approved waste disposal plant. |
Operational and Handling Protocols
Strict adherence to the following procedures is necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves. It is recommended to use powder-free gloves and change them every 30-60 minutes or immediately if contact with the substance is known or suspected. |
| Body Protection | Impervious Clothing | Lab coat or gown to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols, especially when handling the powder outside of a contained system. |
Engineering Controls
| Control | Requirement |
| Ventilation | Use only in areas with appropriate exhaust ventilation. |
| Safety Stations | Ensure an accessible safety shower and eye wash station are present. |
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound.
| Condition | Specification |
| Powder Storage | Store at -20°C in a cool, well-ventilated area. Keep the container tightly sealed and away from direct sunlight and ignition sources. |
| Solution Storage | Prepare and use solutions on the same day. If stock solutions are made in advance, store them in aliquots in tightly sealed vials at -20°C (usable for up to one month) or -80°C (usable for up to six months). |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Experimental Workflow and Disposal Plan
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, collect the spillage to prevent it from entering the environment.
Disposal
All waste, including unused material and contaminated consumables, must be disposed of as hazardous waste.
-
Solid Waste : Place in a sealed, labeled container.
-
Liquid Waste : Collect in a compatible, sealed, and labeled container.
-
Disposal Route : All waste containing this compound must be disposed of through an approved waste disposal plant. Do not release into the environment.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
